molecular formula C9H20N2 B11778561 1-(1-Methylpiperidin-4-yl)propan-1-amine

1-(1-Methylpiperidin-4-yl)propan-1-amine

Cat. No.: B11778561
M. Wt: 156.27 g/mol
InChI Key: BYMYTUBZOOMSFA-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)propan-1-amine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Methylpiperidin-4-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methylpiperidin-4-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)propan-1-amine

InChI

InChI=1S/C9H20N2/c1-3-9(10)8-4-6-11(2)7-5-8/h8-9H,3-7,10H2,1-2H3

InChI Key

BYMYTUBZOOMSFA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCN(CC1)C)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 1-(1-Methylpiperidin-4-yl)propan-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile, synthetic utility, and pharmacological applications of 1-(1-Methylpiperidin-4-yl)propan-1-amine .

Executive Summary

1-(1-Methylpiperidin-4-yl)propan-1-amine is a versatile chiral building block characterized by a piperidine core substituted at the 4-position with a 1-aminopropyl chain. Unlike simple linear linkers, this molecule possesses a chiral center


 to the piperidine ring, offering a unique vector for stereoselective binding in protein pockets.

In medicinal chemistry, this moiety serves two primary functions:

  • Pharmacophore Anchor: The basic piperidine nitrogen (

    
    ) mimics the protonated amine of endogenous neurotransmitters (e.g., acetylcholine, histamine), targeting conserved aspartate residues (e.g., Asp3.32 in GPCRs).
    
  • Solubilizing Tether: The polar, ionizable nature of the

    
    -methylpiperidine group improves the aqueous solubility and oral bioavailability of lipophilic drug cores (e.g., kinase inhibitors).
    

Chemical Profile & Structural Logic

Physicochemical Properties

The molecule exists as a conformational equilibrium, primarily adopting a chair conformation where the bulky 4-substituent (the aminopropyl chain) prefers the equatorial position to minimize 1,3-diaxial interactions.

PropertyValue (Predicted)Medicinal Chemistry Implication
Molecular Formula

Low MW fragment (<200 Da) ideal for FBDD.
Molecular Weight 156.27 g/mol High ligand efficiency potential.
ClogP ~0.8 - 1.2Optimal lipophilicity for CNS penetration.
pKa (Piperidine N) ~9.1Predominantly ionized at pH 7.4 (Solubility).
pKa (Primary Amine) ~10.5High basicity; likely hydrogen bond donor/acceptor.
Chirality 1 StereocenterRequires enantioselective synthesis or resolution.
Pharmacophore Mapping

The distance between the two nitrogen atoms is a critical SAR (Structure-Activity Relationship) parameter. In the extended conformation, the N-N distance is approximately 5.5–6.0 Å, which matches the pharmacophore requirements for various aminergic GPCRs (e.g., H3 Histamine receptors, Muscarinic M4).

Pharmacophore PipN Piperidine N (Basic Center) Linker Propyl Linker (Hydrophobic) PipN->Linker Scaffold Target Receptor Aspartate (Ionic Interaction) PipN->Target Salt Bridge Amine Primary Amine (H-Bond Donor) Linker->Amine Chiral Attachment

Figure 1: Pharmacophore connectivity showing the dual-nitrogen motif.

Synthetic Pathways

The synthesis of 1-(1-Methylpiperidin-4-yl)propan-1-amine requires controlling the formation of the C-C bond at the 4-position and establishing the chiral amine.

Route A: Grignard Addition to Nitrile (Direct)

This route is efficient for generating the intermediate ketone, which is then converted to the amine.

  • Precursor: 1-Methylpiperidine-4-carbonitrile.

  • Reagent: Ethylmagnesium bromide (EtMgBr).[1][2][3][4][5]

  • Intermediate: Imine magnesium salt

    
     Hydrolysis 
    
    
    
    1-(1-Methylpiperidin-4-yl)propan-1-one .
  • Final Step: Reductive amination with

    
     and 
    
    
    
    .
Route B: Weinreb Amide (Scalable)

For larger scale preparation, the Weinreb amide prevents over-addition of the Grignard reagent.

Synthesis Start 1-Methylpiperidine-4-carboxylic acid Weinreb Weinreb Amide (N-methoxy-N-methylamide) Start->Weinreb 1. CDI, 2. NH(OMe)Me·HCl Ketone Key Intermediate: 1-(1-Methylpiperidin-4-yl)propan-1-one Weinreb->Ketone EtMgBr (THF, 0°C) Amine Target: 1-(1-Methylpiperidin-4-yl)propan-1-amine Ketone->Amine NH4OAc, NaBH3CN (Reductive Amination)

Figure 2: Scalable synthetic workflow via Weinreb Amide.

Experimental Protocol: Reductive Amination

Objective: Convert 1-(1-methylpiperidin-4-yl)propan-1-one to the target amine. Safety Note: Sodium cyanoborohydride (


) is toxic and generates HCN upon acidification. Work in a well-ventilated fume hood.
Materials
  • Substrate: 1-(1-Methylpiperidin-4-yl)propan-1-one (1.0 equiv)

  • Ammonium Source: Ammonium acetate (

    
    ) (10.0 equiv)
    
  • Reductant: Sodium cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (anhydrous)

  • Workup: NaOH (1M), DCM, Brine.

Step-by-Step Methodology
  • Imine Formation: In a dry round-bottom flask, dissolve the ketone (e.g., 5.0 mmol) in anhydrous methanol (20 mL). Add ammonium acetate (50.0 mmol) in one portion.

  • Equilibration: Stir the mixture at room temperature for 1 hour under nitrogen atmosphere to allow imine formation.

  • Reduction: Cool the solution to 0°C. Carefully add sodium cyanoborohydride (7.5 mmol) portion-wise.

  • Reaction: Remove the ice bath and stir at room temperature for 16–24 hours. Monitor via LC-MS (Target

    
    ).
    
  • Quench: Concentrate methanol under reduced pressure. Dissolve the residue in water (20 mL) and basify to pH >12 using 1M NaOH.

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM, 3 x 20 mL). The product (amine) will partition into the organic layer.

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH4OH gradient) to isolate the amine as a pale yellow oil.
    

Medicinal Chemistry Applications

Kinase Inhibitor Design

In kinase drug discovery, the "solvent-front" region of the ATP binding pocket often tolerates bulk. Attaching the 1-(1-methylpiperidin-4-yl)propan-1-amine moiety allows the piperidine to protrude into the solvent, significantly lowering


 and improving microsomal stability.
  • Example Logic: A planar heteroaromatic core (e.g., pyrimidine) binds the hinge region. The primary amine of our target molecule forms an amide bond with the core, positioning the basic piperidine to interact with solvating water molecules.

Regulatory & Safety Considerations
  • Precursor Watchlist: The ketone intermediate (1-methyl-4-propionylpiperidine) is structurally related to precursors for controlled substances (e.g., Ketobemidone).[6][7] While the amine product is distinct, researchers must maintain rigorous inventory logs of the ketone intermediate to ensure compliance with local diversion regulations [1].

  • Toxicity: Piperidine metabolites can sometimes form reactive iminiums. However, the 4-substituted variants are generally metabolically stable compared to 2-substituted analogs.

References

  • European Commission. (1975).[8] Regulation (EEC) No 950/68 on the Common Customs Tariff (Amended). Official Journal of the European Communities.[8] Link (Referencing 1-methyl-4-propionylpiperidine monitoring).

  • BenchChem. (2025).[1] Grignard Reaction with Ethylmagnesium Bromide: Protocols and Safety.Link

  • PubChem. 1-(1-Methylpiperidin-4-yl)propan-1-amine Compound Summary. (Search for related substructures). Link

  • Ando, Y. (2008). Preparation of ethyl magnesium bromide for regiospecific analysis.[3][4] Journal of Oleo Science. Link

Sources

The Propylamine Linker: A Privileged Scaffold in N-Methylpiperidine Derivatives for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-methylpiperidine moiety is a cornerstone in the design of centrally acting therapeutics, prized for its ability to impart favorable pharmacokinetic properties and engage with a variety of CNS targets. The introduction of a propylamine linker to this scaffold has proven to be a particularly fruitful strategy, giving rise to a diverse class of compounds with significant therapeutic potential. This guide provides a comprehensive overview of N-methylpiperidine propylamine derivatives, from their rational design and synthesis to their complex pharmacology and structure-activity relationships.

The N-Methylpiperidine Propylamine Core: A Versatile Pharmacophore

The N-methylpiperidine propylamine scaffold consists of a saturated six-membered heterocycle with a nitrogen atom methylated, connected via a three-carbon chain to a terminal amino group. This seemingly simple structure is a versatile building block in medicinal chemistry, offering several key advantages[1][2]. The piperidine ring, with its conformational flexibility, can effectively orient substituents to interact with receptor binding pockets[3]. The tertiary amine of the N-methylpiperidine is basic, which can be crucial for receptor interactions and can influence the physicochemical properties of the molecule, such as solubility and pKa. The propylamine linker provides an optimal distance and flexibility for the terminal functional groups to engage with secondary binding sites on the target protein.

The stereochemistry of the piperidine ring can be a critical determinant of biological activity and selectivity[1]. The introduction of substituents on the piperidine ring can create chiral centers, and the resulting stereoisomers often exhibit different affinities and efficacies for their biological targets. Therefore, stereoselective synthesis is a key consideration in the development of these derivatives[1][2][4].

Synthetic Strategies: Assembling the Core and its Analogs

The synthesis of N-methylpiperidine propylamine derivatives can be approached through various routes, often tailored to the specific substitution patterns desired. A common strategy involves the alkylation of a suitable N-methylpiperidine derivative with a protected 3-aminopropyl halide or a similar three-carbon synthon.

General Synthetic Approach

A representative synthetic pathway to an N-methylpiperidine propylamine derivative is outlined below. This multi-step synthesis emphasizes the control over the introduction of key functional groups.

Experimental Protocol: Synthesis of 1-(3-Aminopropyl)-N-methylpiperidin-4-amine

This protocol describes a potential synthetic route, adapted from methodologies reported for similar structures[5][6].

Step 1: Protection of 4-Aminopiperidine

  • To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (piperidin-4-yl)carbamate.

Causality: The Boc protecting group is used to prevent the primary amine from reacting in subsequent steps, allowing for selective functionalization of the secondary amine of the piperidine ring.

Step 2: N-Alkylation with a Propylamine Synthon

  • To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and 3-bromopropionitrile (1.2 eq) in a polar aprotic solvent like acetonitrile, add a base such as potassium carbonate (2.0 eq).

  • Heat the mixture to reflux and stir for 16-24 hours, monitoring by TLC.

  • After cooling, filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain tert-butyl (1-(2-cyanoethyl)piperidin-4-yl)carbamate.

Causality: 3-Bromopropionitrile serves as a three-carbon electrophile. The nitrile group can be subsequently reduced to the desired primary amine.

Step 3: Reduction of the Nitrile

  • Dissolve the product from Step 2 in a suitable solvent like tetrahydrofuran (THF).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq), portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and concentrate the filtrate to yield tert-butyl (1-(3-aminopropyl)piperidin-4-yl)carbamate.

Causality: LiAlH₄ is a powerful reducing agent capable of converting the nitrile to a primary amine.

Step 4: N-Methylation of the Piperidine Nitrogen

  • This step can be performed before or after the deprotection of the primary amine, depending on the overall synthetic strategy. A common method is the Eschweiler-Clarke reaction.

  • Dissolve the Boc-protected diamine in formic acid and add aqueous formaldehyde.

  • Heat the mixture to 80-100 °C for 4-8 hours.

  • Cool the reaction and basify with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with an organic solvent, dry, and concentrate to yield the N-methylated product.

Causality: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines.

Step 5: Deprotection of the Primary Amine

  • Dissolve the Boc-protected compound in a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the solution at room temperature for 1-2 hours.

  • Concentrate the solvent under reduced pressure to obtain the hydrochloride salt of the final product, 1-(3-aminopropyl)-N-methylpiperidin-4-amine.

Causality: The Boc group is acid-labile and can be cleanly removed under acidic conditions.

Stereoselective Synthesis

Given the importance of stereochemistry, enantioselective synthetic methods are highly valuable. These can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction[1][2][4][7]. For instance, asymmetric hydrogenation of a pyridine precursor can lead to a stereodefined piperidine ring[8].

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Reduction cluster_step4 Step 4: N-Methylation cluster_step5 Step 5: Deprotection cluster_final Final Product 4-Aminopiperidine 4-Aminopiperidine Boc-Protection Boc-Protection 4-Aminopiperidine->Boc-Protection Boc₂O Alkylation Alkylation Boc-Protection->Alkylation 3-Bromopropionitrile, K₂CO₃ Nitrile_Reduction Nitrile_Reduction Alkylation->Nitrile_Reduction LiAlH₄ Eschweiler-Clarke Eschweiler-Clarke Nitrile_Reduction->Eschweiler-Clarke HCOOH, HCHO Boc_Deprotection Boc_Deprotection Eschweiler-Clarke->Boc_Deprotection HCl in Dioxane Final_Product 1-(3-Aminopropyl)-N- methylpiperidin-4-amine Boc_Deprotection->Final_Product

Therapeutic Applications and Biological Targets

N-methylpiperidine propylamine derivatives have been investigated for a range of therapeutic applications, primarily targeting CNS disorders. Their structural features make them suitable ligands for G-protein coupled receptors (GPCRs), which are major drug targets.

Opioid Receptor Modulation

A significant area of research has focused on the development of N-methylpiperidine propylamine derivatives as potent and selective opioid receptor agonists[3][9][10]. These compounds have shown promise as analgesics. The propylamine linker allows for the incorporation of pharmacophoric elements that can interact with the different opioid receptor subtypes (μ, δ, and κ).

The binding of these ligands to opioid receptors, which are Gi/o-coupled GPCRs, initiates a signaling cascade that ultimately leads to the desired analgesic effect[11][12]. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunit can modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. This leads to neuronal hyperpolarization and reduced neurotransmitter release, dampening pain signals.

Opioid_Signaling cluster_receptor Opioid Receptor Activation cluster_gprotein G-Protein Signaling cluster_effectors Downstream Effectors cluster_cellular Cellular Response Ligand N-Methylpiperidine Propylamine Derivative MOR μ-Opioid Receptor (Gi/o-coupled) Ligand->MOR G_protein Heterotrimeric G-protein (αi/oβγ) MOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition GIRK GIRK Channels G_betagamma->GIRK Activation Ca_channel Ca²⁺ Channels G_betagamma->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Recent research has also focused on developing "biased agonists" that preferentially activate G-protein signaling over the β-arrestin pathway[12]. It is hypothesized that β-arrestin recruitment contributes to some of the undesirable side effects of opioids, such as respiratory depression and tolerance. N-methylpiperidine propylamine derivatives with such biased signaling profiles could represent a new generation of safer analgesics.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is another important CNS target for which N-methylpiperidine propylamine derivatives have been developed. H3 receptors are presynaptic autoreceptors and heteroreceptors that regulate the release of histamine and other neurotransmitters. Antagonists of the H3 receptor can enhance neurotransmitter release, leading to potential therapeutic benefits in cognitive disorders, sleep disorders, and other neurological conditions. The N-methylpiperidine propylamine scaffold can be readily modified to incorporate the necessary pharmacophoric features for potent H3 receptor antagonism.

Structure-Activity Relationships (SAR)

Systematic modification of the N-methylpiperidine propylamine scaffold has provided valuable insights into the structure-activity relationships for various biological targets.

ModificationObservationImplication
Substitution on the Piperidine Ring Introduction of substituents can significantly impact affinity and selectivity. Stereochemistry is often crucial.Fine-tuning of receptor interactions and potential for subtype selectivity.
Propylamine Linker Length A three-carbon chain is often optimal for bridging the piperidine core and the terminal functional group to their respective binding sites.Maintaining the appropriate distance and flexibility is key for potent activity.
Terminal Amino Group Substitution The nature of the substituent on the terminal amine can dramatically alter the pharmacological profile, including potency, efficacy, and selectivity.This position is a key handle for modulating the compound's interaction with the target and for optimizing pharmacokinetic properties.
Quaternization of Piperidine Nitrogen Quaternization can lead to a loss of CNS penetration but has been explored for peripheral activity.Can be used to restrict the drug's action to the periphery, potentially reducing CNS side effects.

For opioid receptor agonists, for example, the nature of the substituent on the terminal propylamine nitrogen is critical for μ-opioid receptor affinity and efficacy[10]. Aromatic or bulky aliphatic groups can enhance binding, likely through interactions with a hydrophobic pocket in the receptor.

Future Directions

The N-methylpiperidine propylamine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Fine-tuning biased agonism: The development of ligands with precisely controlled signaling profiles to separate therapeutic effects from adverse reactions.

  • Multi-target ligands: Designing single molecules that can modulate multiple CNS targets simultaneously, which may offer a more effective treatment for complex neurological disorders.

  • Advanced synthetic methodologies: The development of more efficient and stereoselective synthetic routes to access a wider diversity of N-methylpiperidine propylamine derivatives.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Zhang, J., et al. (2014). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 53(51), 14163-14167. [Link]

  • Hameed, S., et al. (1992). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. JPMA. The Journal of the Pakistan Medical Association, 42(11), 268-271. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Shaik, F., et al. (2019). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 8(1), 1-9. [Link]

  • Deekonda, S., et al. (2016). Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives: Synthesis and biological evaluations. Bioorganic & medicinal chemistry letters, 26(1), 222-227. [Link]

  • TaiGen Biotechnology Co., Ltd. (2010).
  • Herzon, S. B., & Shaw, J. T. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14217-14223. [Link]

  • Miovi, I. V., et al. (2000). The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl. Bioorganic & medicinal chemistry letters, 10(17), 2011-2014. [Link]

  • A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. (2017). CN104844673B.
  • Clark, M. J., et al. (2012). Opioid Receptor Interacting Proteins and the Control of Opioid Signaling. Current pharmaceutical design, 18(37), 6036-6045. [Link]

  • Che, T., et al. (2023). Ligand and G-protein selectivity in the κ-opioid receptor. Nature, 617(7960), 411-418. [Link]

  • Kaski, S. W., et al. (2021). Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors. Pharmacological reports, 73(2), 395-411. [Link]

  • Kumar, A., et al. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 56B(10), 1089-1094. [Link]

  • Che, T., et al. (2023). Ligand and G-protein selectivity in the κ-opioid receptor. Nature, 617(7960), 411-418. [Link]

  • Gil, L. F., et al. (2010). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 40(13), 1966-1975. [Link]

  • Alexander, S. P. H., et al. (2021). THE CONCISE GUIDE TO PHARMACOLOGY 2021/22: G protein-coupled receptors. British journal of pharmacology, 178 Suppl 1(Suppl 1), S27-S156. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. (2015). CN104628627A.

Sources

An In-depth Technical Guide to the pKa Values and Ionization of 1-(1-Methylpiperidin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the ionization behavior and pKa values of 1-(1-Methylpiperidin-4-yl)propan-1-amine, a molecule featuring both a primary and a tertiary amine. An understanding of the protonation states of this diamine is critical for its application in pharmaceutical development, where physicochemical properties such as solubility, permeability, and receptor-binding affinity are directly influenced by ionization. This document outlines the theoretical principles governing the basicity of its constituent amine groups, details rigorous experimental and computational methodologies for pKa determination, and offers insights into the interpretation of these values. The protocols described herein are designed to be self-validating, ensuring accuracy and reproducibility for researchers in drug discovery and development.

Introduction

The ionization of a molecule, quantified by its pKa value(s), is a fundamental physicochemical property that dictates its behavior in a biological environment. For ionizable drug candidates, the pKa determines the extent of charge at a given pH, which in turn governs critical Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The subject of this guide, 1-(1-Methylpiperidin-4-yl)propan-1-amine, possesses two basic nitrogen centers: a primary aliphatic amine and a tertiary amine within a piperidine ring. The distinct chemical environments of these two functional groups result in separate pKa values, and understanding their individual contributions to the molecule's overall ionization profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

The piperidine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to confer favorable properties.[1] The basicity of the piperidine nitrogen is a key characteristic, with the parent heterocycle having a conjugate acid pKa of approximately 11.2.[1] Aliphatic amines also exhibit a wide range of pKa values, making accurate prediction and determination essential.[2] This guide will explore the structural factors influencing the basicity of both amine groups in 1-(1-Methylpiperidin-4-yl)propan-1-amine and provide detailed protocols for the precise determination of their respective pKa values.

Theoretical Framework: Understanding the Ionization of a Diamine

The ionization of 1-(1-Methylpiperidin-4-yl)propan-1-amine in an aqueous solution involves a two-step protonation process, as illustrated in Figure 1. Each equilibrium is characterized by a specific acid dissociation constant (Ka) for the corresponding conjugate acid, from which the pKa is derived (pKa = -logKa).

ionization_equilibrium B B (Free Base) BH BH+ (Monoprotonated) B->BH + H+ pKa2 BH2 BH2++ (Diprotonated) BH->BH2 + H+ pKa1

Caption: Ionization equilibrium of 1-(1-Methylpiperidin-4-yl)propan-1-amine.

The two pKa values, often referred to as macroscopic pKa values, represent the overall equilibrium for the addition of the first and second protons. However, for a molecule with two basic sites, there exist underlying microscopic constants that describe the protonation of each specific amine group. The relationship between these is crucial for a complete understanding of the molecule's ionization landscape.

Several factors influence the pKa of each amine:

  • Inductive Effects: The electron-donating alkyl groups attached to the nitrogen atoms increase the electron density on the nitrogen, stabilizing the protonated form and thereby increasing the basicity (higher pKa).

  • Steric Hindrance: The accessibility of the lone pair of electrons on the nitrogen to a proton can be sterically hindered by bulky substituents, which can decrease basicity.

  • Electrostatic Interactions: Once one amine is protonated, the resulting positive charge will electrostatically repel the approach of a second proton, leading to a lower pKa for the second protonation event.

Given the structure of 1-(1-Methylpiperidin-4-yl)propan-1-amine, we can anticipate two distinct pKa values. The tertiary amine in the N-methylpiperidine ring is expected to have a higher pKa than the primary amine of the propan-1-amine substituent, due to the inductive effect of the three alkyl groups (the methyl group and the two carbons of the piperidine ring) attached to it.

Methodologies for pKa Determination

A multi-faceted approach combining experimental and computational methods provides the most robust and reliable determination of pKa values.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[3] It involves monitoring the pH of a solution of the analyte as a strong acid or base is incrementally added.

Protocol for Potentiometric Titration:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 1-(1-Methylpiperidin-4-yl)propan-1-amine.

    • Dissolve the sample in 50 mL of deionized, CO2-free water. A small amount of co-solvent (e.g., methanol or ethanol) may be used if solubility is an issue, but its effect on the pKa should be noted.

    • Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in a volume sufficient to fully protonate both amine groups.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Immerse the calibrated pH electrode and a temperature probe into the sample solution.

    • Begin stirring the solution at a constant, moderate speed.

    • Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added. This will generate a titration curve with two distinct inflection points, corresponding to the two pKa values.

    • The pKa values can be determined from the half-equivalence points of the titration curve. The first derivative of the titration curve can be used to accurately locate the equivalence points.

potentiometric_titration_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Sample in Water B Add Excess Strong Acid A->B C Titrate with Strong Base B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Points E->F G Calculate pKa Values F->G

Caption: Workflow for pKa determination by potentiometric titration.

Computational pKa Prediction

In silico methods offer a rapid and cost-effective means of estimating pKa values and can provide valuable insights into the factors influencing basicity. Various quantitative structure-property relationship (QSPR) models and quantum mechanical calculations have been developed for this purpose.[2][4]

Protocol for Computational pKa Prediction using a QSPR-based method:

  • Software Selection: Utilize a reputable pKa prediction software package (e.g., MarvinSketch, MOE, ACD/Labs Percepta).

  • Structure Input: Draw the chemical structure of 1-(1-Methylpiperidin-4-yl)propan-1-amine in the software interface.

  • Calculation:

    • Select the pKa calculation module.

    • The software will identify the ionizable centers and calculate the corresponding pKa values based on its internal database and algorithms.

    • The output will typically include the macroscopic pKa values and may also provide microspecies distribution as a function of pH.

Protocol for Computational pKa Prediction using a quantum mechanical approach:

  • Methodology: Employ density functional theory (DFT) calculations coupled with a continuum solvent model, which has been shown to provide accurate pKa predictions for aliphatic amines.[5][6]

  • Geometry Optimization: Optimize the geometries of the neutral, monoprotonated, and diprotonated species in a simulated aqueous environment.[5]

  • Free Energy Calculation: Calculate the Gibbs free energies of all species in the gas phase and their solvation free energies.

  • pKa Calculation: Use the calculated free energies to determine the pKa values via a thermodynamic cycle.

computational_pka_workflow cluster_qspr QSPR Method cluster_qm Quantum Mechanics Method A Input Structure into Software B Run pKa Calculation F Predicted pKa Values B->F C Optimize Geometries (Neutral & Protonated) D Calculate Gibbs Free Energies E Apply Thermodynamic Cycle E->F

Sources

Methodological & Application

Synthesis protocols for 1-(1-Methylpiperidin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(1-Methylpiperidin-4-yl)propan-1-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(1-Methylpiperidin-4-yl)propan-1-amine (Target Molecule). This primary amine is a critical pharmacophore found in various CNS-active agents, antihistamines, and JAK inhibitors.

While direct alkylation routes exist, they often suffer from poly-alkylation and poor regioselectivity. This guide presents a modular "Weinreb-Grignard" approach , prioritizing high fidelity and intermediate stability. The pathway proceeds via the formation of a Weinreb amide from 1-methylpiperidine-4-carboxylic acid, followed by controlled Grignard addition to generate the ketone, and finally, reductive amination to the target amine.

Key Advantages of this Protocol:

  • Regiocontrol: Eliminates over-alkylation by-products common in direct alkylation.

  • Scalability: Intermediates are stable and amenable to standard workup procedures.

  • Flexibility: The ketone intermediate allows for stereoselective reduction if chiral amines are required (via Ellman’s auxiliary).

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the Weinreb amide to prevent over-addition of the Grignard reagent, ensuring a clean conversion to the ketone.

Pathway:

  • Target: 1-(1-Methylpiperidin-4-yl)propan-1-amine

  • Precursor: 1-(1-Methylpiperidin-4-yl)propan-1-one (Ketone)

  • Intermediate: N-Methoxy-N-methyl-1-methylpiperidine-4-carboxamide (Weinreb Amide)

  • Starting Material: 1-Methylpiperidine-4-carboxylic acid (Isonipecotic acid derivative)

Retrosynthesis Target Target Amine (1-(1-Methylpiperidin-4-yl)propan-1-amine) Ketone Ketone Intermediate (1-(1-Methylpiperidin-4-yl)propan-1-one) Target->Ketone Reductive Amination Amide Weinreb Amide (N-Methoxy-N-methyl...) Ketone->Amide Grignard (EtMgBr) Start Starting Material (1-Methylpiperidine-4-carboxylic acid) Amide->Start Amide Coupling

Figure 1: Retrosynthetic disconnection showing the Weinreb-Grignard strategy.

Detailed Experimental Protocols

Step 1: Synthesis of the Weinreb Amide

Objective: Convert 1-methylpiperidine-4-carboxylic acid to N-methoxy-N-methyl-1-methylpiperidine-4-carboxamide.

  • Reagents:

    • 1-Methylpiperidine-4-carboxylic acid HCl (1.0 eq)

    • N,O-Dimethylhydroxylamine HCl (1.2 eq)

    • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

    • HOBt (Hydroxybenzotriazole) (1.5 eq)

    • Triethylamine (TEA) (3.0 eq)

    • Dichloromethane (DCM) (Solvent, 10 mL/g)

  • Procedure:

    • Dissolution: In a round-bottom flask under N₂, dissolve the carboxylic acid and TEA in dry DCM. Stir for 15 min at 0°C.

    • Activation: Add EDCI and HOBt. Stir for 30 min at 0°C to form the active ester.

    • Coupling: Add N,O-dimethylhydroxylamine HCl. Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

    • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: The crude oil is typically sufficient for the next step. If needed, purify via flash chromatography (MeOH:DCM 1:9).

Step 2: Grignard Addition (Ketone Formation)

Objective: Convert the Weinreb amide to 1-(1-methylpiperidin-4-yl)propan-1-one.

  • Reagents:

    • Weinreb Amide (from Step 1) (1.0 eq)

    • Ethylmagnesium Bromide (EtMgBr) (3.0 M in ether) (1.5 eq)

    • Dry THF (Solvent, 10 mL/g)

  • Procedure:

    • Setup: Flame-dry a 3-neck flask and purge with Argon. Dissolve the Weinreb amide in dry THF and cool to -78°C.

    • Addition: Add EtMgBr dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

    • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

      • Note: The stable tetrahedral intermediate prevents over-addition.

    • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

    • Extraction: Extract with EtOAc (3x). The amine functionality may require pH adjustment (pH ~9) to ensure extraction into the organic phase.

    • Yield: Expect a pale yellow oil. Confirm conversion via TLC or LC-MS (Target M+H ≈ 156.1).

Step 3: Reductive Amination (Target Synthesis)

Objective: Convert the ketone to the primary amine using ammonium acetate and sodium cyanoborohydride.

  • Reagents:

    • Ketone (from Step 2) (1.0 eq)

    • Ammonium Acetate (NH₄OAc) (10.0 eq)

    • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

    • Methanol (dry)

    • Molecular Sieves (3Å)

  • Procedure:

    • Imine Formation: Dissolve the ketone and NH₄OAc in dry methanol. Add activated molecular sieves. Stir at RT for 2 hours.

    • Reduction: Cool to 0°C. Add NaBH₃CN in portions.

    • Completion: Allow to warm to RT and stir for 16–24 hours.

    • Quench: Acidify carefully with 1N HCl to pH < 2 (destroys residual hydride and hydrolyzes borate complexes). Stir for 30 min.

    • Basification: Adjust pH to >12 using 1N NaOH.

    • Extraction: Extract exhaustively with DCM or Chloroform/Isopropanol (3:1).

    • Purification: Isolate the free base or convert to the HCl salt for crystallization (EtOH/Ether).

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Colorless to pale yellow oil (Free base)Visual
MS (ESI+) [M+H]⁺ = 171.18 (Calc.)LC-MS
¹H NMR (CDCl₃)

0.92 (t, 3H), 2.24 (s, 3H, N-Me), 2.6-2.9 (m, multiplet)
400 MHz NMR
Purity > 95% (Area %)HPLC (C18, ACN/H₂O + 0.1% TFA)

Critical Troubleshooting & Safety

Troubleshooting Logic Flow

Use the following logic gate to resolve common synthesis issues.

Troubleshooting Issue Problem Detected Step1 Step 1: Low Yield? Issue->Step1 Check1 Check pH during extraction. Amine is water soluble at neutral pH. Step1->Check1 Yes Step2 Step 2: Tertiary Alcohol impurity? Step1->Step2 No Check2 Ensure Temp < -70°C. Quench cold to prevent collapse. Step2->Check2 Yes Step3 Step 3: Incomplete Reduction? Step2->Step3 No Check3 Increase NH4OAc load (20 eq). Use Ti(OiPr)4 as Lewis Acid. Step3->Check3 Yes

Figure 2: Troubleshooting logic for common synthetic pitfalls.

Safety Protocols
  • Sodium Cyanoborohydride: Highly toxic. Generates HCN upon contact with acid. MUST be handled in a fume hood. Quench acidic waste in a separate container with bleach (hypochlorite) to oxidize cyanide.

  • Grignard Reagents: Pyrophoric. Ensure all glassware is flame-dried. Use positive pressure inert gas (Ar/N₂).

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Lilly, E. & Co. (2014). "Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists". U.S. Patent 8,697,876. (Describes analogous 1-methylpiperidine-4-carboxylic acid precursors). Link

  • Common Organic Chemistry. (2023). "Reductive Amination Conditions and Reagents". Link

Reductive amination conditions for piperidine amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Reductive Amination Conditions for Piperidine Amine Synthesis

Abstract & Strategic Overview

The piperidine ring is a privileged pharmacophore, present in over 12,000 biologically active compounds, including fentanyl, donepezil, and paroxetine. Reductive amination is the most versatile method for functionalizing piperidines, allowing the coupling of piperidin-4-ones with amines or piperidine amines with aldehydes/ketones.

While conceptually simple, the reaction often fails due to poor imine stability, steric hindrance, or competitive reduction of the carbonyl substrate. This guide moves beyond generic textbook conditions, providing three distinct, field-validated protocols tailored to substrate difficulty.

Key Decision Factors:

  • Standard Substrates: Use Sodium Triacetoxyborohydride (STAB) .[1] It is mild, selective, and requires no pH monitoring.

  • Sterically Hindered/Electron-Deficient Ketones: Use Titanium(IV) Isopropoxide (Ti(OiPr)₄) activation. This acts as a Lewis acid and water scavenger to force imine formation.

  • Scale-Up/Green Chemistry: Use Catalytic Hydrogenation .

Mechanistic Insight & Control Parameters

Success in reductive amination relies on manipulating the equilibrium between the carbonyl (1) and the hemiaminal (2) to favor the iminium ion (3) , which is the actual substrate for reduction.

The Critical Selectivity Rule: The reducing agent must be electrophilic enough to reduce the protonated iminium ion (3) but not the neutral carbonyl (1) .

Mechanism Diagram

ReductiveAmination Carbonyl Carbonyl Substrate (Ketone/Aldehyde) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Addition SideProduct Alcohol Side Product (Direct Reduction) Carbonyl->SideProduct Competitive Reduction (Slow) Carbonyl->SideProduct Amine Amine (Piperidine deriv.) Amine->Hemiaminal Addition Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H₂O (Acid Cat.) Product Final Amine Product Iminium->Product Hydride Transfer (Fast) Iminium->Product

Figure 1: The reductive amination pathway.[2][3] The goal is to maximize the rate of the green path (Iminium reduction) while suppressing the red dashed path (Carbonyl reduction).

Critical Optimization Parameters

ParameterRecommendationRationale
Solvent DCE (1,2-Dichloroethane) or DCM Aprotic solvents favor STAB stability. DCE allows slightly higher temps (83°C) than DCM if imine formation is slow.
pH Control Acetic Acid (1-2 eq) Essential for ketones. Protonates the hemiaminal to facilitate water loss and iminium formation.
Stoichiometry 1.1 - 1.5 eq Carbonyl Use slight excess of the cheaper reagent. If the amine is valuable, use 1.5 eq of ketone.
Water Strictly Anhydrous Water hydrolyzes the imine back to the ketone. Add molecular sieves (4Å) for difficult substrates.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Routine synthesis, secondary amines, acid-stable substrates. Reference: Abdel-Magid, A. F. et al. J. Org. Chem. 1996.[4][5][6]

Reagents:

  • Amine (1.0 mmol)

  • Ketone/Aldehyde (1.1 - 1.2 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 mmol)

  • Acetic Acid (AcOH) (1.0 - 2.0 mmol)

  • 1,2-Dichloroethane (DCE) (5-10 mL)

Procedure:

  • Imine Formation: In a dry vial, dissolve the amine and ketone in DCE.

  • Acid Activation: Add Acetic Acid. Stir for 10–30 minutes at room temperature. Note: If the substrate is a hindered ketone (e.g., N-Boc-4-piperidone), extend this time to 1-2 hours.

  • Reduction: Add STAB in one portion. The reaction may bubble slightly (H₂ evolution).

  • Incubation: Stir at room temperature for 2–16 hours. Monitor by LCMS for the disappearance of the amine.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (gas evolution!).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Why this works: STAB is sterically bulky and electron-poor compared to NaBH₄. It reacts negligibly with neutral ketones at room temperature but rapidly reduces the protonated iminium ion.

Protocol B: The "Hammer" (Titanium Mediated)

Best for: Sterically hindered ketones, electron-deficient amines (e.g., anilines), or when Protocol A fails. Reference: Mattson, R. J. et al. J. Org. Chem. 1990.[7]

Reagents:

  • Amine (1.0 mmol)

  • Ketone (1.0 - 1.2 mmol)

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 - 1.5 mmol)

  • Sodium Borohydride (NaBH₄) (2.0 mmol) or Sodium Cyanoborohydride (NaBH₃CN)

  • Ethanol (absolute) or THF

Procedure:

  • Complexation: In a dry flask under N₂, combine amine and ketone.

  • Titanium Addition: Add Ti(OiPr)₄ neat (or in minimal THF). The solution often turns yellow/orange.

  • Forcing Conditions: Stir at RT for 6–12 hours. Crucial: Ti(OiPr)₄ acts as a Lewis acid and chemically dehydrates the system, driving the equilibrium to the imine species.

  • Reduction: Dilute with Ethanol (5 mL). Caution: Exothermic. Add NaBH₄ carefully (pellets or powder).

  • Workup (The "Titanium Crash"): Quench with 1N NaOH or water. A thick white precipitate (TiO₂) will form. Filter through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.

Why this works: Sterically hindered ketones often fail to form imines under equilibrium conditions. Titanium "locks" the amine and carbonyl together and scavenges the water byproduct irreversibly.

Protocol C: Catalytic Hydrogenation (Green/Scale-Up)

Best for: Large scale (>10g), benzyl deprotection coupled with alkylation.

Reagents:

  • Amine (1.0 mmol)

  • Ketone (1.0 mmol)

  • Pd/C (10% wt loading, 5-10 mol%)

  • H₂ Source (Balloon or Parr shaker at 40 psi)

  • Methanol or Ethanol[3]

Procedure:

  • Combine amine, ketone, and solvent in a hydrogenation vessel.

  • Add Pd/C catalyst (carefully, under Argon flow to prevent ignition).

  • Purge vessel with H₂ (3 cycles).

  • Stir under H₂ atmosphere (1 atm to 50 psi) for 12–24 hours.

  • Filter through Celite to remove catalyst. Concentrate filtrate.

Troubleshooting & Decision Matrix

Decision Tree for Method Selection

DecisionTree Start Start: Reductive Amination Substrate Is the Carbonyl Hindered? (e.g., 2,6-disubstituted cyclohexanone) Start->Substrate AcidSensitive Is the substrate Acid Sensitive? Substrate->AcidSensitive No MethodB Protocol B: Ti(OiPr)4 (Forcing) Substrate->MethodB Yes Scale Is this Large Scale (>10g)? AcidSensitive->Scale No MethodD Protocol A (Buffered) Use NaBH3CN + Buffer AcidSensitive->MethodD Yes MethodA Protocol A: STAB (Standard) Scale->MethodA No MethodC Protocol C: H2 + Pd/C (Green/Scale) Scale->MethodC Yes

Figure 2: Strategic selection of reductive amination conditions.

Common Failure Modes
SymptomDiagnosisSolution
No Reaction (SM remains) Imine not forming.Switch to Protocol B (Titanium) . Add 4Å molecular sieves. Increase Temp to 50°C.
Alcohol Formation Direct reduction of ketone.Reducing agent is too strong or pH is too low. Ensure you are using STAB , not NaBH₄. Wait longer before adding reductant.
Dialkylation Primary amine reacting twice.[8]Use excess amine (5 eq) relative to ketone. Add ketone slowly to the amine/reductant mixture.
Sticky Precipitate Titanium salts during workup.Use the Celite filtration method. Wash the filter cake thoroughly with EtOAc or MeOH/DCM.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][6] J. Org.[6][7] Chem.1996 , 61, 3849–3862.[4][5][6]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[3][7] J. Org.[6][7] Chem.1990 , 55, 2552–2554.[7]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][7][9] J. Am. Chem. Soc.1971 , 93, 2897–2904.

  • Abdel-Magid, A. F. ; Mehrman, S. J.[5] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Org.[8][10] Process Res. Dev.2006 , 10, 971–1031.[5]

Sources

Application Note: Scalable Synthesis of 1-(1-Methylpiperidin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  156.27  g/mol [1]

Abstract & Strategic Overview

This application note details a robust, two-step synthetic protocol for the preparation of 1-(1-Methylpiperidin-4-yl)propan-1-amine , a critical primary amine scaffold often utilized in the development of Janus Kinase (JAK) inhibitors, GPCR ligands, and neuroactive small molecules.[1]

Unlike simple reductive aminations of aldehydes, this synthesis requires the conversion of a ketone intermediate, 1-(1-methylpiperidin-4-yl)propan-1-one , which introduces steric challenges and the potential for over-alkylation.[1] This guide prioritizes a Grignard-mediated ketone synthesis followed by a high-ammonia reductive amination to maximize the yield of the primary amine while minimizing secondary amine byproducts.[1]

Retrosynthetic Logic

The synthesis is disconnected into two modular phases:

  • Nucleophilic Addition: Construction of the propyl ketone backbone via Grignard addition to a nitrile.

  • Reductive Amination: Conversion of the ketone to the primary amine using an ammonium acetate/hydride system.

Retrosynthesis Target Target Amine 1-(1-Methylpiperidin-4-yl)propan-1-amine Ketone Intermediate Ketone 1-(1-methylpiperidin-4-yl)propan-1-one Target->Ketone Reductive Amination Nitrile Starting Material 1-Methylpiperidine-4-carbonitrile Ketone->Nitrile Grignard Addition Grignard Reagent Ethylmagnesium Bromide Ketone->Grignard

Figure 1: Retrosynthetic disconnection showing the path from the commercially available nitrile to the target amine.[1]

Critical Reagents & Equipment

The following reagents are selected for their reliability in scale-up environments (10g – 100g scale).

ReagentCAS No.[2]Grade/PurityRoleNotes
1-Methylpiperidine-4-carbonitrile 101673-81-2>97%Starting MaterialKey scaffold source.[1]
Ethylmagnesium Bromide 925-90-63.0 M in Et₂ONucleophilePyrophoric. Handle under

.[1]
Ammonium Acetate 631-61-8>98% ACSAmine SourceUse >10 eq. to favor primary amine.[1]
Sodium Cyanoborohydride 25895-60-795%Reducing AgentSelective for imines.[1] Toxic (HCN source).
Methanol 67-56-1AnhydrousSolventDry solvent is critical for imine formation.[1]
Titanium(IV) Isopropoxide 546-68-997%Lewis AcidOptional additive for stubborn ketones.[1]

Protocol A: Synthesis of Intermediate Ketone

Objective: Preparation of 1-(1-methylpiperidin-4-yl)propan-1-one. Mechanism: Nucleophilic attack of EtMgBr on the nitrile carbon forms a magnesium imine salt, which hydrolyzes to the ketone upon acidic workup.

Step-by-Step Procedure
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush continuously with Nitrogen (

    
    ).
    
  • Reagent Preparation: Charge the flask with 1-Methylpiperidine-4-carbonitrile (10.0 g, 80.5 mmol) dissolved in anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Grignard Addition: Transfer Ethylmagnesium Bromide (3.0 M in diethyl ether, 32 mL, 96 mmol, 1.2 eq) to the addition funnel via cannula.

    • Critical Control: Add dropwise over 30 minutes. Maintain internal temperature <10°C to prevent side reactions.

  • Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Monitoring: Monitor by TLC (DCM/MeOH 9:1). The nitrile spot (

      
      ) should disappear.
      
  • Hydrolysis (The "Magic" Step): Cool the mixture back to 0°C. Carefully quench with 6M HCl (50 mL).

    • Caution: Exothermic![1][3] Massive gas evolution.

    • Stir the acidic mixture vigorously at room temperature for 2 hours. This converts the intermediate imine (

      
      ) into the ketone (
      
      
      
      ).
  • Workup:

    • Basify the aqueous layer to pH >12 using 40% NaOH solution (keep cold).

    • Extract with Diethyl Ether (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.[4]
      
  • Yield Expectation: 85-90% yield of a pale yellow oil.

    • Validation: IR signal at ~1710

      
       (Ketone C=O).[1]
      

Protocol B: Reductive Amination (Target Synthesis)

Objective: Conversion of the ketone to 1-(1-Methylpiperidin-4-yl)propan-1-amine.[1] Challenge: Ketones are less reactive than aldehydes. To prevent the formation of secondary amines (dimers), a massive excess of ammonium acetate is required.

Step-by-Step Procedure
  • Imine Formation:

    • In a 250 mL flask, dissolve the Ketone from Protocol A (10.0 g, 64.4 mmol) in Methanol (100 mL).

    • Add Ammonium Acetate (49.6 g, 644 mmol, 10 equivalents ).

    • Optimization: Add 3Å molecular sieves to absorb water and drive equilibrium.

    • Stir at room temperature for 1 hour.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Cyanoborohydride (

      
      ) (6.0 g, 96.6 mmol, 1.5 eq) in one portion.
      
    • Safety: Perform this in a fume hood.

      
       is highly toxic.
      
    • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench & Workup (Cyanide Management):

    • Concentrate the methanol to ~20 mL volume under reduced pressure.

    • Dissolve residue in DCM (100 mL) and Water (100 mL).

    • Acidification: Slowly add 1M HCl until pH < 2. (Caution: Trace HCN gas may evolve; ensure hood ventilation is max).

    • Phase Separation: Wash the acidic aqueous layer with DCM (

      
       mL) to remove non-basic impurities (unreacted ketone). Discard organic layer. 
      
    • Basification: Adjust the aqueous layer to pH >12 using NaOH pellets or 50% NaOH solution.

    • Extraction: Extract the target amine from the basic aqueous layer into DCM (

      
       mL).
      
  • Purification:

    • Dry over

      
       and concentrate.
      
    • Distillation: The product can be distilled under high vacuum (approx. 110-120°C at 0.5 mmHg) for high purity.[1]

    • Alternative: Convert to HCl salt by adding 4M HCl in Dioxane; the salt will precipitate as a white solid.

Workflow Start Crude Ketone + NH4OAc (10 eq) Imine Imine Formation (MeOH, 1h, RT) Start->Imine Reduction Reduction Add NaBH3CN (0°C -> RT) Imine->Reduction AcidWash Acid Wash (pH < 2) Remove non-basic impurities Reduction->AcidWash Quench BaseExtract Basify (pH > 12) Extract Target Amine into DCM AcidWash->BaseExtract Final Pure Target Amine (>95% Purity) BaseExtract->Final

Figure 2: Workflow for the Reductive Amination emphasizing the Acid/Base purification strategy.[1]

Advanced Variant: Asymmetric Synthesis

For drug development requiring a single enantiomer (e.g., (R)-1-(1-Methylpiperidin-4-yl)propan-1-amine), replace Ammonium Acetate with (R)-tert-Butanesulfinamide (Ellman's Auxiliary) .[1]

  • Condensation: Ketone + (R)-t-Bu-Sulfinamide +

    
     (2 eq) in THF.[1] Yields chiral Sulfinyl Imine.
    
  • Reduction: Reduce with

    
     (creates diastereoselectivity).
    
  • Deprotection: Treat with HCl/MeOH to cleave the sulfinyl group, yielding the chiral primary amine HCl salt.

Quality Control & Validation

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual

NMR (DMSO-d6)

0.9 (t, 3H, propyl

), 2.1 (s, 3H, N-

), 2.6 (m, 1H, chiral CH-N)
400 MHz NMR
Mass Spec (ESI)

m/z
LC-MS
Purity >95% (Area %)HPLC (C18, basic buffer)

References

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.[5] MasterOrganicChemistry. [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Primary Amines via Reductive Amination.[6] Organic-Chemistry.org. [Link]

  • Stack Exchange Chemistry. (2020). Mechanism of Grignard Reaction with Nitriles.[7] StackExchange. [Link]

Sources

Procedure for N-methylation of piperidine-4-propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Comprehensive Guide to the Exhaustive N-Methylation of Piperidine-4-propan-1-amine via the Eschweiler-Clarke Reaction

Introduction: The Significance of N-Methylated Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as one of the most prevalent N-heterocycles in pharmaceuticals and natural alkaloids.[1] Its structural properties are critical for molecular recognition at biological targets. The N-methylation of piperidine derivatives and associated aliphatic amines can profoundly alter a molecule's pharmacological profile, influencing its potency, selectivity, metabolic stability, and bioavailability—a phenomenon often termed the "magic methyl effect."[2]

This guide provides a detailed, field-proven protocol for the exhaustive N-methylation of piperidine-4-propan-1-amine, a diamine possessing two distinct nucleophilic centers: a primary amine on the propyl side-chain and a secondary amine within the piperidine ring. Our objective is to furnish researchers, scientists, and drug development professionals with a robust and high-yielding methodology utilizing the Eschweiler-Clarke reaction, a classic and highly reliable reductive amination procedure.[2][3]

Scientific Principles: Causality Behind Experimental Choices

Rationale for Method Selection

Direct alkylation of amines using reagents like methyl iodide is often plagued by poor selectivity and a high propensity for over-alkylation, leading to the formation of undesired quaternary ammonium salts.[2][4] The Eschweiler-Clarke reaction circumvents these issues entirely. It is a reductive amination process that leverages formaldehyde as the carbon source and formic acid as the reducing agent.[3]

Key advantages that dictate its selection for this application include:

  • Inherent Termination: The reaction mechanism intrinsically prevents the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[3]

  • High Efficiency: It is known for its high conversion rates and excellent yields for both primary and secondary amines.[2]

  • Irreversibility: The in-situ decomposition of formic acid to provide a hydride equivalent generates carbon dioxide, which escapes the reaction medium and drives the process to completion.[3]

The Eschweiler-Clarke Reaction Mechanism

The reaction proceeds through a well-established pathway involving the formation and subsequent reduction of an iminium ion.[2][5]

  • Iminium Ion Formation: The amine nitrogen first attacks the carbonyl carbon of formaldehyde. Following dehydration, an electrophilic iminium ion is formed.

  • Hydride Transfer: A molecule of formic acid then acts as a hydride donor, transferring a hydride ion to the iminium carbon. This reduction step generates the methylated amine and carbon dioxide.

  • Exhaustive Methylation: For the primary amine on the propanamine side-chain, this two-step process occurs twice to yield a tertiary, N,N-dimethylated amine. The secondary amine of the piperidine ring undergoes the sequence once to afford a tertiary N-methylated amine.[5]

The complete, exhaustive methylation of piperidine-4-propan-1-amine thus results in the formation of N,N-dimethyl-3-(1-methylpiperidin-4-yl)propan-1-amine .

cluster_primary Primary Amine Methylation (Side-Chain) cluster_secondary Secondary Amine Methylation (Ring) P_Amine R-CH₂-NH₂ P_Iminium1 R-CH₂-N⁺H=CH₂ P_Amine->P_Iminium1 + CH₂O, - H₂O P_Methyl R-CH₂-NHCH₃ P_Iminium1->P_Methyl + HCOOH, - CO₂ P_Iminium2 R-CH₂-N⁺(CH₃)=CH₂ P_Methyl->P_Iminium2 + CH₂O, - H₂O P_Dimethyl R-CH₂-N(CH₃)₂ P_Iminium2->P_Dimethyl + HCOOH, - CO₂ S_Amine R'₂NH S_Iminium R'₂N⁺=CH₂ S_Amine->S_Iminium + CH₂O, - H₂O S_Methyl R'₂NCH₃ S_Iminium->S_Methyl + HCOOH, - CO₂

Caption: Mechanism of Eschweiler-Clarke methylation.

Detailed Experimental Protocol

This protocol is designed for the exhaustive N-methylation of piperidine-4-propan-1-amine.

Materials and Reagents
ReagentMolecular Wt. ( g/mol )Molar Eq.Sample Mass/Vol. (10 mmol scale)
Piperidine-4-propan-1-amine142.241.01.42 g
Formaldehyde (37% aq. solution)30.036.04.9 mL
Formic Acid (90% aq. solution)46.036.02.3 mL
Sodium Hydroxide (NaOH)40.00-~2.4 g (for 6M solution)
Dichloromethane (DCM)84.93-~150 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 g
Deionized Water18.02-As needed

Equipment: 100 mL round-bottom flask, magnetic stir bar, reflux condenser, heating mantle, separatory funnel (250 mL), beakers, rotary evaporator.

Step-by-Step Procedure

SAFETY NOTE: This procedure must be performed in a well-ventilated chemical fume hood. Formaldehyde is a suspected carcinogen, and formic acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-propan-1-amine (1.42 g, 10.0 mmol).

    • Add the aqueous formaldehyde solution (37%, 4.9 mL, ~60 mmol). Stir the mixture for 15 minutes at room temperature.

  • Reaction Execution:

    • Place the flask in an ice-water bath to control the initial exotherm.

    • Slowly add the formic acid (90%, 2.3 mL, ~60 mmol) dropwise to the stirring mixture over 10-15 minutes. Vigorous evolution of carbon dioxide gas will be observed.

    • After the addition is complete, remove the ice bath and attach a reflux condenser.

    • Heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction is typically complete when the evolution of CO₂ ceases.

  • Work-up and Product Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the mixture by slowly adding 6 M aqueous sodium hydroxide (NaOH) solution until the pH is >12 (as checked with pH paper). This step is exothermic and should be performed in an ice bath.

    • Transfer the cooled, basified mixture to a 250 mL separatory funnel.

  • Extraction and Purification:

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be a pale yellow to brownish oil.

Expected Results and Characterization
  • Product: N,N-dimethyl-3-(1-methylpiperidin-4-yl)propan-1-amine

  • Molecular Formula: C₁₁H₂₄N₂

  • Molecular Weight: 184.33 g/mol

  • Yield: Yields for the Eschweiler-Clarke reaction are typically high, often exceeding 85-90%.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Workflow Visualization

A 1. Charge Flask - Amine - Formaldehyde B 2. Add Formic Acid (Dropwise, 0°C) A->B C 3. Reflux (100°C, 4-6h) B->C D 4. Cool & Basify (NaOH, pH >12) C->D E 5. Extract (DCM, 3x) D->E F 6. Dry & Concentrate (MgSO₄, Rotovap) E->F G Final Product (Oil) F->G

Caption: Overall experimental workflow diagram.

Concluding Remarks

The Eschweiler-Clarke reaction provides a powerful, reliable, and scalable method for the exhaustive N-methylation of piperidine-4-propan-1-amine. Its operational simplicity and the avoidance of problematic quaternary byproducts make it a superior choice over direct alkylation strategies. The detailed protocol herein is a self-validating system designed for high-yield synthesis of the target tertiary diamine. For applications requiring selective methylation at only one of the nitrogen centers, an orthogonal strategy employing protecting groups would be necessary, a common practice in multi-functionalized molecule synthesis.[6]

References

  • Piperidine Synthesis. (2025). DTIC.
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (2025). Benchchem.
  • Review of Modern Eschweiler–Clarke Methyl
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.
  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • Making Substituted Amines Through Reductive Amination. (2017). Master Organic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. [Link]

Sources

Application Note: High-Efficiency Coupling Strategies for 1-(1-Methylpiperidin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 1-(1-Methylpiperidin-4-yl)propan-1-amine , a sterically hindered, basic primary amine scaffold common in GPCR ligands and kinase inhibitors.

Executive Summary & Molecule Profile

1-(1-Methylpiperidin-4-yl)propan-1-amine presents a dual challenge in synthetic coupling:

  • Steric Hindrance: The primary amine is attached to a secondary carbon (

    
    -branched), significantly reducing nucleophilicity compared to linear alkyl amines.
    
  • Lewis Basicity: The tertiary amine in the piperidine ring (pKa

    
     10.1) acts as an internal proton trap and can coordinate with Lewis acid catalysts or interfere with standard acidic workups.
    

This guide details three optimized protocols to overcome these barriers, focusing on T3P® (Propylphosphonic Anhydride) for scalability and HATU for high-throughput synthesis, alongside a robust pH-Swing Purification strategy.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Protocol
Structure

-branched primary amine
Slow Kinetics: Requires high-activity coupling reagents.
Basicity Piperidine

(Tertiary)
Salt Formation: Will protonate before the primary amine if acid is present. Requires excess base (≥ 3 equiv).[1]
Solubility AmphiphilicWorkup Issue: Product is water-soluble at neutral/acidic pH.
Chirality Chiral center at C1Racemization Risk: High temperatures or strong bases may racemize the amine or the coupling partner.

Decision Tree: Selecting the Right Protocol

Use the following logic flow to select the optimal reaction condition for your specific substrate.

CouplingDecision cluster_legend Legend Start Start: Coupling Partner? Type Electrophile Type Start->Type Acid Carboxylic Acid Type->Acid Amide Bond Halide Aryl Halide Type->Halide C-N Bond Scale Scale / Sensitivity? Acid->Scale MethodC Method C: Buchwald-Hartwig (Pd-PEPPSI / NaOtBu) Halide->MethodC Large >1g or Epimerization Prone Scale->Large Small <100mg or Difficult Substrate Scale->Small MethodA Method A: T3P / Pyridine (Scalable, Clean Workup) Large->MethodA MethodB Method B: HATU / DIEA (Max Reactivity) Small->MethodB key Blue: Decision Point | Red: Substrate | Green: Protocol

Figure 1: Strategic decision tree for coupling 1-(1-Methylpiperidin-4-yl)propan-1-amine.

Method A: T3P-Mediated Amide Coupling (Recommended)

Context: T3P is the superior choice for this scaffold because it drives the reaction to completion despite steric hindrance without requiring pre-activation. Its by-products are water-soluble, simplifying the purification of the basic product.

Reagents
  • Substrate: Carboxylic Acid (1.0 equiv)

  • Amine: 1-(1-Methylpiperidin-4-yl)propan-1-amine (1.1 equiv)

  • Reagent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (Preferred) or 2-MeTHF.

Protocol
  • Charge: To a reaction vessel, add the Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Pyridine (4.0 equiv) in EtOAc (5–10 mL/mmol).

  • Cool: Cool the mixture to 0 °C. Note: Cooling suppresses initial exotherms and potential epimerization.

  • Addition: Add T3P solution dropwise over 5–10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.

    • Monitoring: Check LCMS after 1 hour. Due to the steric bulk of the amine, reactions may require 2–12 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 45 °C.

  • Quench: Add water (equal volume to solvent) and stir for 15 minutes to hydrolyze excess T3P.

  • Workup: Proceed to the pH-Swing Extraction (Section 5).

Why this works: Pyridine acts as both a base and an acylation catalyst. T3P activates the acid in situ, and the steric bulk of the amine is overcome by the high electrophilicity of the mixed anhydride intermediate [1, 2].

Method B: HATU High-Reactivity Coupling

Context: Use this method for extremely unreactive acids or small-scale library synthesis where yield is prioritized over cost/workup simplicity.

Reagents
  • Substrate: Carboxylic Acid (1.0 equiv)

  • Amine: 1-(1-Methylpiperidin-4-yl)propan-1-amine (1.2 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous).

Protocol
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (5 mL/mmol). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir for 5–10 minutes at RT.

    • Visual Cue: Solution often turns yellow/orange.

  • Coupling: Add 1-(1-Methylpiperidin-4-yl)propan-1-amine (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).

    • Critical Step: The second portion of base ensures the piperidine ring does not protonate and quench the reaction stoichiometry.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 2x with saturated NaHCO₃. Proceed to pH-Swing Extraction .

Purification Strategy: The "pH-Swing"

Because the product contains a basic piperidine nitrogen, it can be selectively extracted into water at low pH and back into organics at high pH. This is the most reliable way to remove non-basic impurities (unreacted acids, phenols, neutrals).

WorkupFlow Rxn Crude Reaction Mixture (Organic) AcidWash 1. Acid Wash (1M HCl or Citric Acid) Rxn->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Layer (Discard Neutrals/Acids) Sep1->OrgWaste Impurities AqLayer Aqueous Layer (Contains Product Salt) Sep1->AqLayer Product Basify 2. Basify (pH > 12 with NaOH) AqLayer->Basify Extract 3. Extract (DCM or EtOAc) Basify->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: pH-Swing purification workflow for basic amine products.

Step-by-Step Purification
  • Acid Extraction: Dilute the crude organic layer (EtOAc) with 1M aqueous Citric Acid (pH ~3–4). Shake and separate.

    • Why Citric Acid? It is milder than HCl and prevents potential hydrolysis of sensitive amides, while still protonating the piperidine (pKa ~10).

  • Discard Organics: The product is now in the aqueous layer.[1] Discard the organic layer (removes unreacted carboxylic acid, neutral byproducts).

  • Basify: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12.

    • Visual Cue: The solution will become cloudy as the product precipitates (oils out) as the free base.

  • Extract: Extract the aqueous mixture 3x with DCM or EtOAc .

  • Dry & Concentrate: Dry combined organics over Na₂SO₄, filter, and concentrate.

Method C: Buchwald-Hartwig C-N Coupling

Context: For coupling the amine to Aryl Halides. The piperidine nitrogen can poison Pd catalysts; therefore, specific bulky ligands are required.

Reagents
  • Catalyst: Pd-PEPPSI-IPr (2–5 mol%) or Pd₂(dba)₃ / BrettPhos.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or LiHMDS (for base-sensitive substrates).

  • Solvent: Dioxane or Toluene (anhydrous, degassed).

Protocol
  • Degas: Sparge solvent with Argon for 15 minutes.

  • Charge: Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (1.5 equiv) to a vial.

  • Catalyst: Add Pd catalyst inside a glovebox or under a strong stream of Argon.

  • Heat: Seal and heat to 80–100 °C for 4–16 hours.

  • Workup: Filter through Celite. Use SCX-2 (Strong Cation Exchange) cartridges for purification:

    • Load crude (in MeOH).

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH₃ in MeOH (releases product).

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2] Organic Letters, 2011, 13(19), 5048–5051.

  • Patterson, J. "T3P: The reagent of choice for large scale amide couplings." Specialty Chemicals Magazine, 2012.

  • Biotage Application Note. "Strategies for the Purification of Basic Amines." Biotage Literature, 2023.[3][4]

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on Piperidine solubility).

Sources

Application Note: Solvent Selection & Process Optimization for 1-(1-Methylpiperidin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for researchers and process chemists working with 1-(1-Methylpiperidin-4-yl)propan-1-amine and its structural analogs. It moves beyond basic "recipes" to explain the thermodynamic and kinetic rationale behind solvent selection, ensuring reproducibility and scalability.

Executive Summary & Compound Profile

1-(1-Methylpiperidin-4-yl)propan-1-amine represents a challenging class of "dual-amine" building blocks often found in GPCR ligands (e.g., histamine antagonists) and kinase inhibitors (e.g., JAK/STAT pathway modulators).[1]

The molecule features two distinct basic centers:

  • Tertiary Amine (Piperidine Ring): Sterically hindered, moderate basicity (

    
    ).[1]
    
  • Primary Amine (Propyl Chain): Sterically accessible, high nucleophilicity, high basicity (

    
    ).[1]
    
The Challenge

The primary challenge is polarity management . The free base is highly polar and water-soluble, making extraction from aqueous reaction mixtures difficult. Furthermore, the dual basicity leads to strong interactions with silanol groups on silica gel, causing severe "streaking" during purification.

Physicochemical Profile (Estimated)[1][2][3][4]
PropertyValue / CharacteristicImplication for Solvent Selection
Physical State Colorless to pale yellow liquidProne to "oiling out" in non-polar solvents.[1]

(1)
~10.7 (Primary Amine)Protonated at neutral pH; requires pH > 12 for extraction.[1]

(2)
~10.1 (Tertiary Amine)Acts as an internal base/proton shuttle.[1]
LogP ~0.8 - 1.2 (Free Base)Amphiphilic.[1] Soluble in both water and polar organics.[1]
Solubility High: MeOH, EtOH, DCM, WaterLow: Hexanes, Et₂ORequires polar aprotic or chlorinated solvents for solution chemistry.[1]

Solvent Selection Principles

A. Reaction Solvents: The Shift to Green Alternatives

Traditionally, Dichloromethane (DCM) and Dimethylformamide (DMF) are the default solvents for reacting this amine. However, for scale-up and environmental compliance (REACH/TSCA), we recommend the following substitutions:

Reaction TypeTraditional SolventRecommended Green Alternative Technical Rationale
Amide Coupling DMF / DMAc2-MeTHF or EtOAc 2-MeTHF (2-Methyltetrahydrofuran) offers higher reaction rates due to better solubility of the free base and easier aqueous workup (immiscible with water).[1]
Reductive Amination DCE / MeOHEthanol or Anisole Ethanol allows for homogeneous reaction; Anisole is a high-boiling, non-toxic alternative to chlorinated solvents.[1]

Displacement
NMP / DMSOSulfolane or Acetonitrile Acetonitrile lowers the boiling point for easier removal; Sulfolane is stable but hard to remove (use water wash).[1]
B. Workup Solvents: The "Partition Coefficient" Trap

Because the amine is water-soluble, standard extractions (Water/EtOAc) often result in 30-50% yield loss into the aqueous phase.

  • The Solution: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction if the product is stuck in water.

  • The Optimization: Use 2-MeTHF . It has a higher partition coefficient for amines than EtOAc and separates cleaner from water than THF.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection based on the specific reaction and downstream purification needs.

SolventSelection Start Start: 1-(1-Methylpiperidin-4-yl)propan-1-amine ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling (HATU/T3P) ReactionType->Amide Reductive Reductive Amination (Aldehyde + NaBH(OAc)3) ReactionType->Reductive Substitution Nucleophilic Subst. (SNAr/SN2) ReactionType->Substitution SolventAmide Rec: 2-MeTHF or EtOAc (Avoid DMF) Amide->SolventAmide SolventRed Rec: EtOH or 2-MeTHF (Avoid DCE) Reductive->SolventRed SolventSub Rec: Acetonitrile or Sulfolane/Water Substitution->SolventSub Workup Workup Strategy SolventAmide->Workup SolventRed->Workup SolventSub->Workup Extraction pH Swing Extraction (pH > 12) Workup->Extraction Critical Step

Figure 1: Solvent Selection Decision Tree for Process Optimization.

Detailed Experimental Protocols

Protocol A: Green Amide Coupling (T3P in 2-MeTHF)

This protocol replaces the standard HATU/DMF method, eliminating the need for difficult DMF removal.

Materials:

  • Amine: 1-(1-Methylpiperidin-4-yl)propan-1-amine (1.0 equiv)[1]

  • Carboxylic Acid (1.0 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [1]

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and DIPEA in 2-MeTHF (5 mL/mmol) at

    
    .
    
  • Activation: Add T3P solution dropwise. Stir for 15 minutes.

  • Addition: Add the Amine (dissolved in minimal 2-MeTHF).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Self-Validating Check: T3P byproducts are water-soluble.[1]

  • Workup:

    • Add water (equal volume).[1]

    • Adjust pH to ~8 (using Sat.[1]

      
      ).
      
    • Separate phases.[1] The product stays in 2-MeTHF.[1]

    • Wash organic layer with water (

      
      ) to remove T3P residues.[1]
      
    • Dry over

      
       and concentrate.
      
Protocol B: The "Double-pH Swing" Extraction

Use this protocol when isolating the free base from crude reaction mixtures or salts (e.g., HCl salt).

Concept: The amine is amphiphilic.[1] At neutral pH, it partitions into water.[1] To extract it, you must suppress ionization completely.[1]

Step-by-Step:

  • Acid Wash (Purification): Dissolve crude oil in EtOAc.[1] Extract with 0.5 M HCl (

    
    ).[1]
    
    • Why? The amine moves into the aqueous acid phase (as salt); non-basic impurities stay in EtOAc. Discard the EtOAc layer.[1]

  • Basification: Cool the aqueous acidic layer to

    
    . Slowly add 50% NaOH  until 
    
    
    
    .
    • Check: Use a pH strip.[1] The solution should turn cloudy as the free base oils out.

  • Extraction: Extract the aqueous (now basic) phase with DCM or 2-MeTHF (

    
    ).[1]
    
    • Note: If the emulsion is stubborn, add a small amount of IPA (Isopropanol) to the organic layer.

  • Drying: Dry combined organics over

    
     (preferred over 
    
    
    
    for amines) and concentrate.

Purification Strategy: Overcoming "Streaking"

The tertiary amine moiety interacts strongly with acidic silanols on silica gel, leading to broad, tailing peaks and poor separation.

Recommended Stationary Phases
  • Amine-Functionalized Silica (

    
    -Silica):  The best choice.[1] No additives needed.[1]
    
  • Standard Silica: Requires mobile phase modifiers.[1]

Mobile Phase Modifiers (for Standard Silica)[1]
  • The "Magic" Mixture: DCM : MeOH :

    
     (90 : 9 : 1).[1]
    
  • Alternative: DCM : MeOH (95 :[1] 5) + 1% Triethylamine (TEA).[1]

    • Warning: TEA is harder to remove than Ammonia.[1]

Reverse Phase (C18)[1]
  • Buffer Required: Use 10 mM Ammonium Bicarbonate (

    
    ) .[1]
    
  • Avoid: TFA (Trifluoroacetic acid).[1] It forms "sticky" salts that are hard to convert back to free base without loss.[1]

Purification Crude Crude Reaction Mixture CheckTLC TLC Analysis (DCM/MeOH 9:1) Crude->CheckTLC Streaking Result: Streaking/Tailing? CheckTLC->Streaking Decision Select Method Streaking->Decision MethodA Method A: Normal Phase DCM : MeOH : NH4OH (90:9:1) MethodB Method B: Reverse Phase C18 + NH4HCO3 (pH 10) Decision->MethodA Standard Decision->MethodB High Purity Req.

Figure 2: Purification Logic Flow to prevent amine tailing.

References

  • Green Solvent Selection

    • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[1] Organic Process Research & Development, 2013, 17(12), 1517–1525.[1]

  • Amide Coupling with T3P

    • Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): A Mild and Low-Toxicity Coupling Agent."[1] Organic Letters, 2011.[1]

  • Purification of Polar Amines

    • Teledyne Isco.[1][2] "Purification of Strongly Basic Amines on Silica." Application Note AN102.

  • 2-MeTHF Properties

    • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem, 2012.[1] [1]

Disclaimer: This guide is intended for qualified scientific personnel.[1] Always review Safety Data Sheets (SDS) for 1-(1-Methylpiperidin-4-yl)propan-1-amine and all solvents before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Methylpiperidin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(1-Methylpiperidin-4-yl)propan-1-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to ensure you can achieve a robust and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and reliable synthetic route for preparing 1-(1-Methylpiperidin-4-yl)propan-1-amine?

The most prevalent and adaptable method for synthesizing the target amine is through the reductive amination of the corresponding ketone precursor, 1-(1-methylpiperidin-4-yl)propan-1-one.[1][2] This approach involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1]

This pathway is favored for its operational simplicity, often allowing for a one-pot procedure, and its wide applicability in modern organic synthesis.[3] A classical, albeit often lower-yielding and harsher, alternative is the Leuckart-Wallach reaction, which uses formic acid derivatives as both the nitrogen source and the reductant.[4][5]

G ketone 1-(1-Methylpiperidin-4-yl)propan-1-one imine Intermediate Imine ketone->imine + NH3 (Ammonia Source) - H2O amine 1-(1-Methylpiperidin-4-yl)propan-1-amine (Product) imine->amine + [H] (Reducing Agent)

Caption: General workflow for reductive amination.

Q2: My reaction yield is poor when using sodium borohydride (NaBH₄). What is the primary cause and how can I improve it?

This is a very common issue. The low yield is likely due to the non-selective nature of sodium borohydride. NaBH₄ is a potent enough reducing agent to reduce both the starting ketone and the intermediate imine.[6] Consequently, a significant portion of your starting material is likely being converted to the corresponding alcohol byproduct, 1-(1-methylpiperidin-4-yl)propan-1-ol, instead of the desired amine.

Core Problem: Competition between ketone reduction and imine reduction.

Solutions:

  • Switch to a Milder, Imine-Selective Reducing Agent: The most effective solution is to use a hydride source that preferentially reduces the protonated imine intermediate over the ketone.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for modern reductive aminations.[7] Its reduced reactivity, due to the electron-withdrawing acetate groups, allows it to selectively reduce imines and is compatible with mildly acidic conditions that favor imine formation.[6][7]

    • Sodium Cyanoborohydride (NaBH₃CN): Also highly effective and selective, but its use generates toxic cyanide waste, making NaBH(OAc)₃ a safer alternative for many labs.[6]

  • Control the Reaction pH: Reductive amination is most efficient under weakly acidic conditions (typically pH 4-6). This is because imine formation is catalyzed by acid, and the resulting iminium ion is the species that is most readily reduced. Adding a mild acid like acetic acid is standard practice.[7]

  • Adopt a Two-Step Procedure: If you must use NaBH₄, you can first form the imine by reacting the ketone with your ammonia source (e.g., ammonium acetate) in a solvent like methanol or ethanol, often with the removal of water. Once imine formation is complete, you can then add NaBH₄ to perform the reduction.[2] This method is less efficient than a one-pot reaction but can circumvent the selectivity issue.

Reducing AgentSelectivity for Imine vs. KetoneTypical ConditionsProsCons
Sodium Borohydride (NaBH₄) LowNeutral/Basic, MeOH/EtOHInexpensive, readily availableReduces both ketone and imine, leading to alcohol byproduct
Sodium Cyanoborohydride (NaBH₃CN) HighWeakly acidic (pH ~6)Highly selective, stable in protic solventsHighly toxic cyanide byproducts
Sodium Triacetoxyborohydride (NaBH(OAc)₃) ExcellentWeakly acidic (AcOH), DCE/THFExcellent selectivity, non-toxic byproducts, high yields[7]More expensive, moisture-sensitive
Catalytic Hydrogenation (H₂, Pd/C) HighNeutral, various solvents"Green" reagent, high yieldsRequires specialized pressure equipment, potential for debenzylation in other parts of a molecule
Q3: I'm observing significant byproducts in my final reaction mixture. What are they and how can I prevent their formation?

Besides the alcohol discussed in Q2, the most common impurity is a secondary amine formed through over-alkylation.

Primary Side Reactions:

  • Alcohol Formation: Caused by direct reduction of the starting ketone.

    • Prevention: Use an imine-selective reducing agent like NaBH(OAc)₃.[6]

  • Secondary Amine Formation: The desired primary amine product is nucleophilic and can react with a second molecule of the starting ketone. This forms a new imine, which is then reduced to a bulky secondary amine dimer.

    • Prevention: Employ a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate or ammonium chloride). According to Le Châtelier's principle, this high concentration of ammonia drives the equilibrium towards the formation of the primary imine, kinetically outcompeting the product amine from reacting with the ketone.

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reactions ketone Starting Ketone p_imine Primary Imine ketone->p_imine + NH3 alcohol Alcohol Byproduct ketone->alcohol + [H] (Non-selective reduction) p_amine Product (Primary Amine) p_imine->p_amine + [H] s_amine Secondary Amine Byproduct p_amine->s_amine + Ketone + [H]

Caption: Desired reaction pathway versus common side reactions.

Q4: I'm struggling with the final purification of the amine product. What are the recommended methods?

Amines are basic and often exhibit poor behavior on standard silica gel, such as peak tailing, which leads to poor separation and recovery.[8] An acid-base extraction is the most robust method for isolating basic amines like this one.

Recommended Purification Workflow: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash (Extraction of Amine): Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated to form its ammonium salt, which is water-soluble. The neutral organic byproducts and unreacted ketone will remain in the organic layer. Repeat the acid wash 2-3 times to ensure complete extraction.

  • Combine & Wash Aqueous Layers: Combine all acidic aqueous layers. Perform a "back-wash" with fresh organic solvent (EtOAc or DCM) to remove any trapped neutral impurities.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base (e.g., 2 M NaOH or 4 M NaOH) with stirring until the pH is strongly basic (pH > 12). This deprotonates the ammonium salt, regenerating the free amine, which will often precipitate or form an oily layer.

  • Final Extraction (Isolation of Amine): Extract the free amine from the basified aqueous layer back into an organic solvent (DCM or EtOAc). Repeat this extraction 3-4 times.

  • Drying and Concentration: Combine the final organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.[9]

For products that are thermally stable, vacuum distillation can be an excellent final purification step to obtain highly pure material.[10]

G start Crude Mixture in Organic Solvent add_acid Extract with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 org1 Organic Layer (Neutral Byproducts) separate1->org1 Discard aq1 Aqueous Layer (Protonated Amine Salt) separate1->aq1 basify Add NaOH (aq) to pH > 12 aq1->basify extract2 Extract with Organic Solvent basify->extract2 separate2 Separate Layers extract2->separate2 aq2 Aqueous Layer (Salts) separate2->aq2 Discard org2 Organic Layer (Pure Free Amine) separate2->org2 dry Dry & Concentrate org2->dry product Purified Product dry->product

Caption: Workflow for purification via acid-base extraction.

Experimental Protocols
Protocol 1: High-Yield Reductive Amination using Sodium Triacetoxyborohydride

This protocol is optimized for yield and selectivity, minimizing common side reactions.

Materials:

  • 1-(1-methylpiperidin-4-yl)propan-1-one

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (AcOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(1-methylpiperidin-4-yl)propan-1-one (1.0 eq).

  • Add ammonium acetate (5.0 - 10.0 eq) and the reaction solvent (DCE or THF, approx. 0.1 M concentration relative to the ketone).

  • Add glacial acetic acid (1.1 - 1.5 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the stirring mixture. The addition may be exothermic. Maintain the temperature below 30°C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material using the acid-base extraction procedure detailed in Q4 .

References
  • Snyder, S. E., Tluczek, L., Jewett, D. M., & Kilbourn, M. R. (1998). Synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) for in vivo measurements of acetylcholinesterase activity. Nuclear Medicine and Biology, 25(8), 751-754. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Hauser, F. M., Pütz, M., Rößler, T., & Hulshof, J. W. (2021). Simplified Leuckart reaction of the marker P1P identified in BMK produced from 2Me3Ph glycidate, which leads to the formation of two additional marker substances.
  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0. Retrieved from [Link]

  • Busto, E., et al. (2018). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones.
  • Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1565.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Mezzetta, A., et al. (2024). Enabling Amidation in Water: Micellar Catalysis Approach for Sustainable Synthesis of Iopamidol. Molecules, 29(24), 5678.
  • PubChem. (n.d.). 1-[1-(2-Methylpropyl)piperidin-4-yl]propan-1-amine. Retrieved from [Link]

  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.
  • Devarasetty, S., et al. (2017). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 29(4), 775-778.
  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Google Patents.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Biotage. (2015). Organic amine flash purification using a novel stationary phase.
  • Saicic, R. N., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 797-804.
  • Troshin, K., et al. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT.
  • National Center for Biotechnology Information. (2006). 1-[11C]Methylpiperidin-4-yl propionate.
  • PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine. Retrieved from [Link]

  • Sacco, F., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3986.
  • Kasal, A., et al. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes.
  • Truong, V. X., et al. (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Polymers, 13(9), 1381.
  • Salah, N. (2018). How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(1-Methylpiperidin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MPPA-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

You are dealing with 1-(1-Methylpiperidin-4-yl)propan-1-amine , a diamine featuring a highly basic primary amine (propyl chain) and a moderately basic tertiary amine (N-methylpiperidine ring).[1][2]

The Challenge: This molecule is prone to three specific degradation pathways that complicate purification:

  • Oxidative N-oxide formation (Yellowing/browning).[1][2]

  • Carbamate formation (Reaction with atmospheric CO₂).[1]

  • Hygroscopicity (Formation of sticky hydrates).

This guide prioritizes Vacuum Distillation as the "Gold Standard" for bulk purity, supported by Acid-Base Extraction for crude cleanup and Amine-Modified Chromatography for polishing.[1][2]

Module 1: Diagnostic Triage

Before selecting a protocol, compare your crude material against this impurity landscape to identify the root cause of contamination.

SymptomProbable Impurity/CauseDiagnostic Signal (1H NMR / LCMS)Recommended Fix
Yellow/Brown Oil N-Oxides or Polymerized IminesBroad peaks near 3.0–3.5 ppm; M+16 mass in LCMS.[1][2]Protocol B (Distillation)
White Crust/Solid Carbamate Salts (CO₂ reaction)New carbonyl peak ~160 ppm (13C NMR); Broad exchangeable protons.[1]Protocol A (Free-basing)
Cloudy/Sticky Inorganic Salts (Al/B residues)Broad baselines; Non-stoichiometric integration.[1][2]Protocol A (Extraction)
Extra Alkyl Peaks Secondary Amine Dimer M + [Product Mass] - NH3 mass peak.[1][2] Common in reductive aminations.[2]Protocol C (Chromatography)

Module 2: Troubleshooting Protocols

Protocol A: The "Double-Swing" Acid-Base Extraction

Best for: Removing non-basic impurities and inorganic salts (Al, B, Li) from reduction steps.[1][2]

The Logic: Both nitrogen centers are basic. We use a pH swing to wash away neutrals, then a specific pH adjustment to extract the product while leaving behind highly polar metal salts.

Reagents:

  • HCl (2M and 6M)[1]

  • NaOH (5M or pellets)[1]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1][2]

  • Brine[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve crude oil in DCM (10 mL/g).

  • Acid Extraction: Extract with 2M HCl (3x). The product moves to the aqueous layer (protonated form:

    
     / 
    
    
    
    ).[1][2]
    • Discard the organic layer (removes neutral impurities).

  • Basification (The Critical Step): Cool the aqueous layer to 0°C. Slowly add 5M NaOH until pH > 12.

    • Note: The solution may become cloudy as the free base oils out.

  • Back-Extraction: Extract the aqueous layer with DCM (4x).[2]

    • Tip: Do not use Diethyl Ether; it is too volatile and often fails to extract polar diamines efficiently.

  • Drying: Dry combined organics over solid KOH pellets (superior to MgSO₄ for amines) for 30 mins.

  • Concentration: Rotary evaporate. Do not use a water bath >40°C to minimize oxidation.

Protocol B: High-Vacuum Distillation (The Gold Standard)

Best for: Removing N-oxides, colored impurities, and residual solvents.[1][2]

The Logic: This molecule has a high boiling point.[4][5] Standard distillation will cause thermal decomposition (browning). You must use high vacuum to lower the boiling point below the decomposition threshold.

Equipment:

  • Kugelrohr apparatus (preferred for <5g) or Short-path distillation head.[1][2]

  • High Vacuum Pump (<1 mmHg).[1]

Parameters:

  • Expected Boiling Point: ~110–130°C at 0.5 mmHg (Estimated based on structural analogs).[1]

  • Bath Temperature: Start at 100°C, ramp slowly.

Procedure:

  • Pre-weigh the receiving flask.

  • Degas the crude oil by stirring under vacuum at RT for 10 mins (removes volatiles).

  • Heat the source bulb/flask.

  • Discard the first 5% (Foreshot): This contains volatile amines and residual solvent.

  • Collect the Main Fraction: Clear, colorless oil.

  • Backfill with Nitrogen: Never let air rush into hot amine; it will oxidize instantly.[1][2]

Protocol C: Amine-Modified Chromatography

Best for: Separating closely related structural isomers or dimers.[1][2]

The Logic: Primary amines interact strongly with the acidic silanols on standard silica gel, causing "streaking" (tailing) and yield loss. You must block these sites with a stronger base.

Mobile Phase Systems:

  • Option 1 (Standard Silica): DCM : Methanol : Triethylamine (Et₃N) (90 : 9 : 1).[1]

    • Pre-treatment:[1][2][6] Flush the column with mobile phase containing 1% Et₃N before loading sample.

  • Option 2 (Reverse Phase C18): Water (0.1% NH₄OH) : Acetonitrile.[1]

    • Warning: Do not use TFA (Trifluoroacetic acid) as a modifier; it forms difficult-to-remove salts.[1][2]

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific diamine.

PurificationWorkflow Start Crude 1-(1-Methylpiperidin-4-yl)propan-1-amine CheckColor Check Visual Appearance Start->CheckColor IsYellow Yellow/Brown Oil? CheckColor->IsYellow IsSolid White Solid/Crust? IsYellow->IsSolid No Distill Protocol B: Vacuum Distillation (<1 mmHg, Short Path) IsYellow->Distill Yes (Oxidation) FreeBase Protocol A: Acid/Base Extraction (pH > 12 Release) IsSolid->FreeBase Yes (Carbamate Salts) Chromatography Protocol C: Silica Column (DCM/MeOH + 1% Et3N) IsSolid->Chromatography No (Isomers/Dimers) Pure Pure Product (Store under Argon) Distill->Pure FreeBase->Distill If color persists FreeBase->Pure If clear Chromatography->Pure

Caption: Decision matrix for selecting the appropriate purification protocol based on crude material state.

Module 4: Frequently Asked Questions (FAQs)

Q: My product turned into a white solid after leaving it on the bench. Did it degrade? A: It likely reacted with atmospheric CO₂ to form a carbamate salt.[1] This is reversible. Dissolve the solid in water, basify with NaOH (pH 12), and extract with DCM (Protocol A). Always store under Argon/Nitrogen.[2][7]

Q: Can I use standard silica gel TLC plates? A: No. Primary amines will stick to the baseline.

  • Fix: Dip your TLC plate in a solution of 5% Triethylamine in DCM and dry it before spotting your compound.[1] Or, add 1% NH₄OH to your eluent.

Q: I see two spots on LCMS with the same mass. What is happening? A: This molecule has a chiral center at the propyl attachment (C1 position of the propyl chain). If you synthesized it via non-stereoselective methods (e.g., Grignard addition to an imine), you have a racemic mixture. These are enantiomers and will not separate on standard silica. You need a Chiral HPLC column (e.g., Chiralpak AD-H) to separate them.[2]

Q: Is the methyl group on the piperidine stable? A: Generally, yes. However, avoid using chlorinated solvents (like Chloroform) for extended storage, as tertiary amines can slowly react with them (quaternization) over months.

References

  • Teledyne ISCO. (2012).[8] RediSep C-18 reversed phase column Purification of primary amines.[1][2][8] Teledyne ISCO Application Notes.[1][2][8] Link

  • Organic Syntheses. (1998).[1] Purification of Amines via Acid-Base Extraction and Distillation.[2] Org.[1][2][9][10] Synth. Coll. Vol. 9. Link[1]

  • PubChem. (2025).[1] 1-Methylpiperidin-4-amine Derivatives: Physical Properties and Safety. National Library of Medicine. Link

  • BenchChem. (2025).[1][11] Piperidine Purification and Isolation: A Technical Support Guide.Link[1]

Sources

Technical Support Center: Optimizing Reaction Temperature for Piperidine Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PIP-OPT-T2024

Introduction

Welcome to the Technical Support Center. You are accessing this guide because your piperidine synthesis—whether via reductive amination, cross-coupling, or nucleophilic substitution—is showing sensitivity to thermal parameters.

In piperidine chemistry, temperature is not merely a kinetic accelerator; it is a selectivity switch . The piperidine ring’s conformational flexibility (chair/boat transitions) and the basicity of the secondary amine (


) create a narrow thermodynamic window where yield is maximized without compromising stereochemical integrity or catalyst life.

This guide moves beyond standard protocols to explain the causality of temperature optimization.

Module 1: Reductive Amination (The Workhorse)

Context: This is the most common route for synthesizing


-alkyl piperidines. The reaction involves two distinct steps: imine/iminium formation (equilibrium) and reduction (irreversible).
Q: Why does my yield drop when I heat the reaction to speed up imine formation?

A: You are likely shifting the equilibrium against the imine or decomposing your reducing agent.

  • The Mechanism: Imine formation is often exothermic or thermoneutral but entropically unfavorable. Heating drives the equilibrium back toward the starting carbonyl and amine (Le Chatelier’s principle), leaving less intermediate available for reduction.

  • The Reducing Agent Factor:

    • Sodium Triacetoxyborohydride (STAB): Thermal decomposition accelerates significantly above 25°C. If you heat the mixture to 50°C to "push" the imine, you destroy the hydride source before it can act.

    • Sodium Cyanoborohydride (

      
      ):  More thermally stable but toxic. It requires acidic pH (~6) to be active. Heating at wrong pH leads to cyanide release rather than reduction.
      

Protocol Recommendation: Perform a Stepwise Temperature Ramp :

  • Imine Formation: Stir amine + ketone/aldehyde + drying agent (

    
     or 
    
    
    
    ) at Room Temperature (20-25°C) for 2-4 hours.
  • Reduction: Cool to 0°C before adding the hydride source.

  • Completion: Allow to warm to RT naturally.

Troubleshooting Workflow: Low Yield in Reductive Amination

ReductiveAmination Start Issue: Low Yield (<40%) CheckImine Check Imine Formation (TLC/NMR before reduction) Start->CheckImine IminePoor Imine Poor/Absent CheckImine->IminePoor Incomplete conversion ImineGood Imine Good CheckImine->ImineGood Conversion >90% AddLewis Add Ti(OiPr)4 or Molecular Sieves IminePoor->AddLewis CheckReductant Check Reducing Agent Stability ImineGood->CheckReductant IncreaseT_Imine Increase T to 40-50°C (ONLY for imine step) AddLewis->IncreaseT_Imine SwitchAgent Switch from STAB to NaCNBH3 or Pic-BH3 CheckReductant->SwitchAgent Decomposition suspected LowerT Lower Reduction T (0°C to -10°C) CheckReductant->LowerT Side products observed

Figure 1: Decision tree for troubleshooting reductive amination failures based on thermal checkpoints.

Module 2: Buchwald-Hartwig Cross-Coupling

Context: Coupling piperidine with aryl halides using Pd-catalysis. Critical Parameter: The balance between Oxidative Addition (OA) and Reductive Elimination (RE) .

Q: My reaction turns black (Pd precipitation) at 100°C. Should I lower the temperature?

A: Yes, "Pd black" indicates catalyst death (agglomeration of Pd(0)). However, simply lowering T might stop the reaction if the activation energy for Oxidative Addition isn't met.

The Thermal Dilemma:

  • High T (>100°C): Promotes Reductive Elimination (forming the C-N bond) but accelerates ligand dissociation, leading to Pd black.

  • Low T (<60°C): Stabilizes the catalyst but may not overcome the barrier for Oxidative Addition, especially with aryl chlorides.

Optimization Strategy:

  • Change the Pre-catalyst: Switch to a Palladacycle (e.g., XPhos Pd G4) . These activate at lower temperatures (often RT to 60°C) compared to

    
     which often requires heating to dissociate the dba ligand.
    
  • The "Throw-in" Protocol:

    • If using weak bases (

      
      ): Requires 80-100°C  due to poor solubility/basicity.
      
    • If using strong bases (

      
      ): Can often proceed at RT to 60°C .[1]
      

Data: Temperature vs. Base Selection

Base

(conj. acid)
Typical Temp RangeRisk Factor
NaOtBu ~1725°C - 65°CFunctional group intolerance (esters/nitriles)
Cs₂CO₃ ~1080°C - 110°CRequires high T for solubility; slow kinetics
K₃PO₄ ~1280°C - 100°CMild; often requires water (biphasic)
LHMDS ~260°C - RTVery sensitive; strictly kinetic control

Module 3: Nucleophilic Aromatic Substitution ( )

Context: Reacting piperidine with fluoronitrobenzenes or chloropyridines. Core Concept: The Element Effect and Temperature.

Q: I am seeing regioselectivity issues when heating my reaction. Why?

A: At high temperatures, you lose the "Element Effect" advantage.

  • Low Temperature (0°C - RT): The reaction is sensitive to the electronegativity of the leaving group. Fluorine reacts much faster than Chlorine (

    
    ) because the rate-determining step is the nucleophilic attack (Meisenheimer complex formation). You get high selectivity for F-substitution.
    
  • High Temperature (>80°C): The energy barrier for the attack is easily overcome. The rate-determining step may shift, or the difference in rates (

    
     vs 
    
    
    
    ) compresses. You begin to see substitution at Cl-sites or other competitive positions.

Guideline: For substrates with multiple leaving groups (e.g., 2-chloro-4-fluoronitrobenzene):

  • Run at -10°C to 0°C to selectively displace the Fluorine.

  • Heat to >80°C only if you intend to displace the Chlorine (or if using unactivated aryl chlorides).

Module 4: Experimental Protocol (Temperature Screening)

Objective: Determine the optimal temperature window (Operating Space) for a piperidine coupling.

Methodology: Do NOT just pick three random temperatures. Use a DoE (Design of Experiments) approach centered on the solvent's boiling point and the catalyst's activation energy.

Step-by-Step Protocol:

  • Preparation: Prepare 4 reaction vials with identical stoichiometry (1.0 eq Aryl Halide, 1.2 eq Piperidine, 2.0 eq Base, 2 mol% Catalyst).

  • Solvent Selection: Choose Toluene (BP 110°C) or Dioxane (BP 101°C).

  • The Gradient:

    • Vial A (RT): Baseline kinetic check.

    • Vial B (50°C): Activation of Pd(II) to Pd(0) usually initiates here.

    • Vial C (80°C): Standard operating T.

    • Vial D (100°C/Reflux): Stress test for catalyst stability.

  • Sampling: Take aliquots at t=1h and t=16h.

  • Analysis: Plot Conversion vs. Impurity Profile.

    • Ideal Outcome: High conversion at lowest possible T.

    • Red Flag: If Vial D shows lower yield than Vial C, you have thermal deactivation.

Visualizing the Pathway: Temperature Effects on Selectivity

SnAr_Selectivity cluster_LowT Low Temp (-10°C) cluster_HighT High Temp (>80°C) Substrate Substrate: 2-Cl-4-F-Nitrobenzene PathA Path A: Attack at F (Fast, Low Ea) Substrate->PathA Kinetic Control PathB Path B: Attack at Cl (Slower, High Ea) Substrate->PathB Thermodynamic Push ProductA Product A: 2-Cl-4-(Piperidinyl)-Nitrobenzene (>95% Selectivity) PathA->ProductA ProductB Product B: Mixture of Isomers (Poor Selectivity) PathB->ProductB

Figure 2: Impact of temperature on regioselectivity in nucleophilic aromatic substitution.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

  • Roh, K. R., et al. "Optimization of Reaction Parameters for Buchwald-Hartwig Amination." ResearchGate, 2018. Link

  • Bunnett, J. F. "The Element Effect in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, vol. 79, no. 22, 1957.[2] Link

  • BenchChem Technical Support. "Optimization of Buchwald-Hartwig amination conditions." BenchChem Knowledge Base, 2025.[3] Link

Disclaimer: These protocols are for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before heating reaction mixtures under pressure.

Sources

Minimizing side reactions during N-methylation of piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Process Optimization Ticket ID: N-ME-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Method Selection

User Context: You are attempting to synthesize N-methylpiperidine from piperidine. Core Problem: The nucleophilicity of the product (N-methylpiperidine, a tertiary amine) is often comparable to or greater than the starting material (piperidine, a secondary amine). This leads to quaternization (over-alkylation), resulting in N,N-dimethylpiperidinium salts.

Method Selection Matrix

Before troubleshooting a specific protocol, ensure you are using the correct synthetic route for your substrate's sensitivity and your lab's capabilities.

MethodSelection Start START: Select Substrate Constraints AcidSens Is the substrate acid-sensitive? Start->AcidSens TempSens Is the substrate thermally sensitive (>80°C)? AcidSens->TempSens No Reductive Reductive Amination (STAB/Formaldehyde) AcidSens->Reductive Yes (Use STAB) TempSens->Reductive Yes (Mild) Eschweiler Eschweiler-Clarke (HCOOH/HCHO) TempSens->Eschweiler No (Robust) Scale Scale of Reaction Direct Direct Alkylation (MeI/DMS) RISK: Quaternization Scale->Direct Only if other methods fail (Requires Cryogenic Control) Reductive->Scale High Cost on Scale Eschweiler->Scale Preferred for Scale-up

Figure 1: Decision tree for selecting the optimal N-methylation strategy based on substrate stability and risk tolerance.

Critical Troubleshooting: The "Over-Alkylation" Trap

If you are observing quaternary salts (white precipitate, insoluble in ether) or incomplete conversion, analyze the mechanism below.

The Mechanistic Failure Point

In direct alkylation (using Methyl Iodide), the reaction does not stop automatically.

  • k1: Piperidine + MeI → N-Methylpiperidine (Desired).

  • k2: N-Methylpiperidine + MeI → Dimethylpiperidinium Salt (Undesired).

The Trap: In many solvents, k2 ≈ k1 . As the concentration of product rises, it competes for the remaining methyl iodide.

ReactionPathway Substrate Piperidine (2° Amine) Product N-Methylpiperidine (3° Amine) TARGET Substrate->Product k1 (Slow addition required) Reagent + MeI / Base SideProduct N,N-Dimethylpiperidinium (Quaternary Salt) WASTE Product->SideProduct k2 (Fast if excess MeI present)

Figure 2: Competitive alkylation pathway. The target product is a nucleophile that can react further.

Protocol & Troubleshooting Guides

Module A: Eschweiler-Clarke (The "Self-Limiting" Method)

Best for: Robust substrates, scale-up, and ensuring zero quaternization. Mechanism: The intermediate iminium ion cannot form from a tertiary amine, making quaternization mechanistically impossible.[1][2]

Standard Protocol
  • Mix: 1 eq. Piperidine + 5 eq. Formic Acid (88%) + 1.2 eq. Formaldehyde (37% aq).

  • Heat: Reflux (90–100°C) for 2–4 hours. CO2 evolution indicates reaction progress.[3]

  • Workup: Add HCl (to form salt), remove volatiles, basify with NaOH, extract with Ether/DCM.

Troubleshooting Q&A
SymptomProbable CauseCorrective Action
No Reaction pH is too low (too acidic) initially.While formic acid is the solvent, ensure the amine is not fully protonated before formaldehyde addition. Heat is required to drive the hydride transfer.
Violent Gas Evolution Rapid decarboxylation.This is normal (

release), but ensure adequate headspace and condenser cooling.
Product is Water Soluble Formation of Formate salt.[4]You must basify to pH >12 during workup to liberate the free amine. N-methylpiperidine is water-soluble; use continuous extraction or salting out (NaCl).
Module B: Reductive Amination (STAB Method)

Best for: Acid-sensitive substrates or complex piperidine derivatives containing other functional groups. Reagent: Sodium Triacetoxyborohydride (STAB) – milder than Cyanoborohydride and non-toxic.

Standard Protocol
  • Dissolve: 1 eq. Piperidine in DCE (Dichloroethane) or THF.

  • Add: 1.1 eq. Formaldehyde (37% aq) or Paraformaldehyde.[4]

  • Acidify: Add Acetic Acid (AcOH) to adjust pH to ~4–5. Stir 30 mins (Imine formation).

  • Reduce: Add 1.4 eq. STAB portion-wise. Stir 2–12h at RT.

  • Quench: Sat.

    
    .
    
Troubleshooting Q&A
SymptomProbable CauseCorrective Action
Incomplete Conversion Poor Imine formation.The pH is critical. If pH > 6, imine won't form. If pH < 3, the amine is protonated and unreactive. Maintain pH 4–5 with AcOH.
Gel/Emulsion in Workup Boron salts.Quench with Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to break boron complexes.
Side Reaction: Aminal Reaction of amine with 2 aldehydes.Use strictly 1.0–1.1 eq. of Formaldehyde. Do not use large excess.
Module C: Direct Alkylation (High Risk - Mitigation)

Best for: When formaldehyde is incompatible with the substrate. NOT recommended unless necessary.

Optimization Protocol (To minimize k2)
  • Temperature: Cool to -78°C or 0°C . Lower temperature favors selectivity (k1 > k2).

  • Base: Use an inorganic base like

    
     or 
    
    
    
    in MeCN or DMF. Avoid soluble organic bases which might promote rapid over-alkylation.
  • Addition: Dissolve MeI in solvent and add dropwise over 2 hours via syringe pump.

  • Stoichiometry: Use a slight deficit of MeI (0.95 eq). It is better to have unreacted starting material (separable) than quaternary salt (hard to separate).

Advanced FAQ

Q: Can I use Dimethyl Carbonate (DMC) as a "Green" alternative? A: Yes, but it requires specific conditions. DMC acts as a methylating agent at high temperatures (>120°C) often requiring an autoclave or specific zeolites (e.g., NaY Faujasite).

  • Advantage:[2][4][5][6][7] Non-toxic, biodegradable.

  • Risk:[4][8][9] Can form carbamates (N-COOMe) instead of methyl amines if the catalyst/temp is not tuned.

Q: How do I separate N-methylpiperidine from unreacted piperidine? A:

  • Distillation: Boiling points differ (Piperidine: 106°C vs. N-Me-Piperidine: 106-107°C). Warning: Separation by simple distillation is extremely difficult due to close B.P.

  • Chemical Derivatization: Add Acetic Anhydride (

    
    ) to the mixture. It will acetylate the unreacted secondary amine (forming an amide, high B.P.) but leave the tertiary amine untouched. Distill the tertiary amine away from the amide.
    

References

  • Eschweiler-Clarke Mechanism & Selectivity

    • Icke, R. N.; Wisegarver, B. B.; Alles, G. A.[1] "β-Phenylethyldimethylamine."[1] Organic Syntheses, Coll.[1] Vol. 3, p. 723 (1955).

    • Source:

  • Reductive Amination with STAB

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862 (1996).
    • Source:

  • Green Methylation (Dimethyl Carbonate)

    • Selva, M., et al. "Selective N-Methylation of Primary Aliphatic Amines with Dimethyl Carbonate." Tetrahedron Letters, 44(16), 3313-3317 (2003).
    • Source:

  • Prevention of Over-Alkylation

    • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811 (2001).
    • Source:

Sources

Overcoming solubility challenges with 1-(1-Methylpiperidin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges

Document ID: TS-SOL-MPPA-01 Last Updated: February 18, 2026 Status: Active[1][2]

Executive Technical Summary

Compound: 1-(1-Methylpiperidin-4-yl)propan-1-amine Chemical Class: Aliphatic Diamine / Piperidine Derivative Core Challenge: Amphiphilic nature leading to pH-dependent solubility anomalies ("oiling out") and oxidative instability (carbamate formation).[1][2]

This guide addresses the specific physicochemical behaviors of 1-(1-Methylpiperidin-4-yl)propan-1-amine . As a diamine containing both a primary amine (on the propyl chain) and a tertiary amine (N-methylpiperidine ring), this molecule exhibits complex solubility profiles governed by ionization states. Researchers often encounter difficulties with stock solution stability, aqueous precipitation at physiological pH, and phase separation during workups.[3]

Troubleshooting Guide (Q&A)

Category A: Stock Solution & Storage

Q1: I prepared a 100 mM stock in DMSO, but it turned yellow/cloudy after a week at 4°C. Is it degraded? Diagnosis: Likely carbamate formation or oxidative degradation .[3] Mechanism: The primary amine on the propyl chain is highly nucleophilic and reacts with atmospheric CO₂ to form carbamates. DMSO is hygroscopic; absorbed water accelerates this process. Solution:

  • Immediate Action: Filter the solution. If a white precipitate remains (likely carbonate/carbamate salt), the titer is compromised.[3]

  • Prevention: Store stocks in anhydrous ethanol or degassed DMSO under argon/nitrogen. Use single-use aliquots to minimize freeze-thaw cycles and air exposure.[1][2]

Q2: My compound is a viscous oil that is difficult to weigh. How do I handle it quantitatively? Diagnosis: The free base form is a low-melting solid or viscous liquid.[1][2] Solution:

  • Volumetric Handling: Instead of weighing, determine the density (approx. 0.92–0.94 g/mL) or melt it gently (if solid) and dispense by volume using a positive displacement pipette.

  • Salt Conversion: Convert the oil to a crystalline salt (e.g., dihydrochloride) for easier handling (See Protocol C).

Category B: Aqueous Solubility & "Oiling Out"[3]

Q3: Upon diluting my DMSO stock into PBS (pH 7.4), the solution became milky. Why? Diagnosis: Free Base Aggregation (Oiling Out). Mechanism: At pH 7.4, the primary amine (pKa ~10.7) is protonated, but the tertiary amine (pKa ~10.[3]0) exists in equilibrium. The lipophilic propyl-piperidine core can drive aggregation of the mono-cationic species, especially at concentrations >100 µM.[1][2] Solution:

  • Acidification: Lower the pH of the buffer slightly (pH < 6.0) to ensure full diprotonation (

    
     charge), which drastically increases solubility.[3]
    
  • Cosolvents: Add 5–10% cyclodextrin (HP-β-CD) or maintain 1–5% DMSO to stabilize the colloidal suspension.[1][2]

Q4: During extraction, the compound formed a third layer between the aqueous and organic phases.[3] How do I recover it? Diagnosis: Emulsion/Rag Layer Formation. Mechanism: The amphiphilic nature of the diamine acts like a surfactant, stabilizing emulsions.[3] Solution:

  • The "IPA Trick": Add a small amount of Isopropyl Alcohol (IPA) or Methanol to the organic layer (e.g., 9:1 DCM:MeOH) to disrupt the emulsion.

  • Salting Out: Saturate the aqueous layer with NaCl to force the organic amine into the organic phase.

Experimental Protocols

Protocol A: Robust Stock Solution Preparation

Target: 50 mM Stock in DMSO (Anhydrous)

  • Preparation: Purge a vial of anhydrous DMSO with nitrogen gas for 5 minutes.

  • Weighing: If the compound is an oil, tare a glass vial and add the approximate volume. Weigh precisely to determine mass.

  • Dissolution: Add the calculated volume of DMSO to reach 50 mM.

    • Note: Dissolution is usually exothermic. Vortex immediately.

  • Acidification (Optional but Recommended): Add 2.0 equivalents of HCl (using 4M HCl in Dioxane) to the DMSO stock. This locks the amine as a salt in situ, preventing CO₂ reaction.[3]

  • Storage: Store at -20°C in amber glass vials with Teflon-lined caps.

Protocol B: pH-Switch Dissolution for Aqueous Assays

Use this when high aqueous concentrations (>1 mM) are required.[1][2]

  • Start Acidic: Dissolve the compound in 0.1 M HCl or 0.1 M Acetic Acid. It should dissolve instantly.

  • Dilute: Add water to reach 90% of the final volume.

  • Adjust pH: Slowly add 1 M NaOH or Buffer concentrate while stirring rapidly.

    • Critical Step: Watch for "schlieren" lines or turbidity. If turbidity appears, stop and add a solubilizer (e.g., Tween-80 or Cyclodextrin).[3]

  • Finalize: Bring to volume. Filter through a 0.22 µm PVDF membrane (avoid Nylon, which binds amines).[3]

Protocol C: Salt Formation (Dihydrochloride)

Converts oily free base to stable solid.

  • Dissolve 1 g of free base oil in 5 mL of Diethyl Ether or MTBE (cooled to 0°C).

  • Dropwise add 2.2 equivalents of 2M HCl in Diethyl Ether .

  • A white precipitate will form immediately.

  • Stir for 30 minutes on ice.

  • Filter the solid under nitrogen (hygroscopic!).

  • Wash with cold ether and dry under high vacuum.

Data & Specifications

Table 1: Solubility Profile (Estimated)
SolventSolubility (Free Base)Solubility (2HCl Salt)Comments
Water (pH 7) Moderate (< 10 mM)High (> 100 mM)Free base oils out at high conc.[1][2]
Water (pH < 4) High (> 100 mM)High (> 100 mM)Fully ionized (+2 charge).
DMSO MiscibleHigh (> 50 mM)Best for stock solutions.
Ethanol MiscibleModerateGood for intermediate dilutions.
Dichloromethane MiscibleInsolubleUsed for extraction of free base.
Hexane/Heptane Low/VariableInsolubleCan be used to wash away impurities.
Table 2: Physicochemical Properties
PropertyValueContext
pKa 1 (Piperidine N) ~10.0 - 10.2Tertiary amine (Ring)
pKa 2 (Propylamine N) ~10.6 - 10.8Primary amine (Chain)
logP (Free Base) ~1.2 - 1.9Moderately lipophilic
Hygroscopicity HighProtect from moisture

Visualizations

Figure 1: Solubility Decision Tree

Use this flowchart to select the correct solvent system based on your experimental constraints.

SolubilityTree Start Start: Select Application InVitro In Vitro / Cellular Assay Start->InVitro InVivo In Vivo / Animal Study Start->InVivo Chemistry Synthesis / Extraction Start->Chemistry DMSOStock Prepare 50mM Stock in DMSO InVitro->DMSOStock SaltForm Use Dihydrochloride Salt InVivo->SaltForm OrganicSolv Use DCM or MeOH Chemistry->OrganicSolv AqueousDilution Dilute into Media DMSOStock->AqueousDilution PrecipCheck Check for Precipitate? AqueousDilution->PrecipCheck AddCyclo Add 10% HP-beta-CD or Lower pH PrecipCheck->AddCyclo Cloudy Success1 Proceed to Assay PrecipCheck->Success1 Clear AddCyclo->Success1 Saline Dissolve in Saline (pH 5-6) SaltForm->Saline Success2 Ready for Injection Saline->Success2 Extraction Avoid Emulsions: Use DCM:IPA (9:1) OrganicSolv->Extraction

Caption: Decision matrix for solvent selection. Blue path: Cell assays. Red path: Animal studies. Yellow path: Chemical handling.

Figure 2: pH-Dependent Ionization State

Understanding the charge state is critical for predicting solubility.[1][2]

Ionization Acidic pH < 9 Fully Ionized (+2) High Solubility Neutral pH 9 - 11 Mixed Species (+1/+2) Risk of Aggregation Acidic->Neutral Add Base Neutral->Acidic Add Acid Basic pH > 11 Free Base (Neutral) Oiling Out / Precip Neutral->Basic Add Base Basic->Neutral Add Acid

Caption: At physiological pH (7.4), the molecule is predominantly in the +2 state (Green), but local basicity can drive it toward the aggregation-prone transition zone (Yellow).[1][2]

References

  • PubChem. 1-[1-(2-Methylpropyl)piperidin-4-yl]propan-1-amine Compound Summary. National Library of Medicine. Available at: [Link][1][2]

  • Master Organic Chemistry. Amine Basicity and pKa of Conjugate Acids. Available at: [Link][1][2]

  • Pexacy International Journal. Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison: Mass Spectrometry Profiling of 1-(1-Methylpiperidin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical comparison guide for 1-(1-Methylpiperidin-4-yl)propan-1-amine , designed for researchers and analytical scientists.

Executive Summary & Structural Context[1][2][3][4]

1-(1-Methylpiperidin-4-yl)propan-1-amine (Formula:


, MW: 156.27 Da) is a critical diamine intermediate, often utilized in the synthesis of H3 histamine antagonists and neuroactive ligands.

In mass spectrometry (MS) workflows, this molecule presents a unique challenge: distinguishing it from its piperazine analogs and chain-length homologs . This guide provides a comparative analysis of its fragmentation behavior against these common alternatives, establishing a self-validating identification protocol.

The Core Challenge: Structural Isomerism

Researchers often confuse the target molecule with 1-(3-Aminopropyl)-4-methylpiperazine (MW 157.26 Da). While their molecular weights differ by only ~1 Da (neutron mass difference of C vs N), their fragmentation fingerprints are distinct.

FeatureTarget: Piperidine Derivative Alternative: Piperazine Derivative
Core Ring Saturated

(Piperidine)
Saturated

(Piperazine)
Exact Mass 156.1626 Da157.1579 Da
Nitrogen Rule Even Mass (2 Nitrogens)Odd Mass (3 Nitrogens)
Key Fragment m/z 96/97 (N-methyl-tetrahydropyridine)m/z 70 (N-methyl-diaza-ring fragment)

Mass Spectrometry Data Analysis

Ionization Characteristics (ESI vs. EI)
  • Electrospray Ionization (ESI):

    • Mode: Positive (+).[1]

    • Precursor Ion:

      
       m/z.
      
    • Charge State: Predominantly singly charged (

      
      ) at neutral pH. At low pH (
      
      
      
      ), a doubly charged species
      
      
      m/z may appear due to the aliphatic primary amine and the tertiary ring amine.
  • Electron Impact (EI, 70 eV):

    • Molecular Ion (

      
      ):  156 m/z (Weak intensity, <5%).
      
    • Base Peak: Typically m/z 30 (

      
      ) or m/z 96  depending on source temperature.
      
Fragmentation Pathways (MS/MS)

The fragmentation logic follows two distinct pathways driven by charge localization:

  • Pathway A (Ring-Driven): Charge localizes on the tertiary piperidine nitrogen. This triggers

    
    -cleavage or ring fission, preserving the N-methyl ring fragment.
    
  • Pathway B (Chain-Driven): Charge localizes on the primary exocyclic amine. This triggers inductive cleavage of the propyl chain.

Visualization of Fragmentation Logic

MS_Fragmentation cluster_legend Legend M_Ion Precursor [M+H]+ m/z 157 Ring_Cleavage Ring Cleavage (Loss of Propylamine) M_Ion->Ring_Cleavage High CE Chain_Cleavage Inductive Cleavage (Propyl Chain) M_Ion->Chain_Cleavage Low CE Frag_96 m/z 96 (N-methyl-tetrahydropyridine) Ring_Cleavage->Frag_96 Frag_98 m/z 98 (N-methylpiperidine radical) Ring_Cleavage->Frag_98 Frag_30 m/z 30 (CH2=NH2+) Chain_Cleavage->Frag_30 Frag_44 m/z 44 (Ethanamine fragment) Chain_Cleavage->Frag_44 key Blue: Precursor | Red: Ring Pathway | Green: Chain Pathway

Caption: Figure 1. Dual fragmentation pathways for 1-(1-Methylpiperidin-4-yl)propan-1-amine in ESI+ mode.

Comparative Analysis: Target vs. Alternatives

This table contrasts the target molecule with its C1 homolog (Chain Length Analog) and its Piperazine analog (Ring Analog).

MetricTarget Molecule (C3-Linker)Alternative A (C1-Linker)Alternative B (Piperazine)
Compound Name 1-(1-Methylpiperidin-4-yl)propan-1-amine(1-Methylpiperidin-4-yl)methanamine1-(3-Aminopropyl)-4-methylpiperazine
CAS No. Rare/Derivative7149-42-04572-03-6
Formula



Precursor (ESI) 157 m/z 129 m/z 158 m/z
Diagnostic Ion 1 m/z 96 (Ring)m/z 96 (Ring)m/z 99 (Ring)
Diagnostic Ion 2 m/z 30 (Propyl amine tip)m/z 30 (Methyl amine tip)m/z 70 (Piperazine ring)
Nitrogen Rule Even MassEven MassOdd Mass
Differentiation Loss of

(59 Da)
Loss of

(31 Da)
Presence of 3rd Nitrogen
Key Differentiator:
  • Target vs. Alt A: Differentiated by the neutral loss of the side chain. The target loses a propyl-amine group (59 Da), whereas the C1 analog loses a methyl-amine group (31 Da).

  • Target vs. Alt B: The Nitrogen Rule is the fastest check. The Piperazine analog has an odd molecular weight (157), while the Target has an even molecular weight (156).

Validated Experimental Protocol

To ensure reproducibility, follow this LC-MS/MS protocol optimized for basic diamines.

Sample Preparation[8]
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for ESI infusion or LC injection.

  • Filtration: 0.22 µm PTFE filter (avoid Nylon, which can bind amines).

LC Conditions (HILIC Mode)

Since the molecule is highly polar and basic, Reverse Phase C18 often yields poor retention. HILIC is recommended.

  • Column: Amide-HILIC or Bare Silica (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

MS Parameters (Triple Quadrupole)
  • Source: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Promotes transmission of [M+H]+).

  • Collision Energy (CE):

    • Low (15 eV): Preserves molecular ion and m/z 140 (Loss of NH3).

    • High (35 eV): Generates diagnostic m/z 96 and m/z 30 fragments.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Piperidine, 4-methyl- (CAS 626-58-4). NIST Mass Spectrometry Data Center.[2][3] [Link]

  • PubChem. Compound Summary: 1-(3-Aminopropyl)-4-methylpiperazine (CAS 4572-03-6).[4] National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative text on Alpha-Cleavage rules for amines).

Sources

A Comparative Guide to the FTIR Absorption Bands of 1-(1-Methylpiperidin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for the compound 1-(1-Methylpiperidin-4-yl)propan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the expected spectral features of this molecule, supported by comparative data from structurally related compounds and established spectroscopic principles. Our objective is to furnish a robust framework for the structural characterization of this and similar chemical entities.

Introduction: The Structural Significance of 1-(1-Methylpiperidin-4-yl)propan-1-amine

1-(1-Methylpiperidin-4-yl)propan-1-amine is a bifunctional organic molecule featuring both a primary amine and a tertiary amine integrated within a piperidine scaffold. Such structures are of significant interest in medicinal chemistry and pharmaceutical development due to their potential as building blocks for a diverse range of therapeutic agents. The precise characterization of these molecules is paramount, and FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming their functional group identity and structural integrity.

This guide will elucidate the expected vibrational modes of the titular compound by dissecting its constituent functional groups and comparing them with analogous structures.

Predicted FTIR Absorption Bands of 1-(1-Methylpiperidin-4-yl)propan-1-amine

The structure of 1-(1-Methylpiperidin-4-yl)propan-1-amine contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. A summary of these predicted bands is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂) N-H Stretch (asymmetric & symmetric)3400-3250Medium, two bands[1][2][3]
N-H Bend (scissoring)1650-1580Medium to strong[1]
N-H Wag910-665Broad, strong[1]
Tertiary Amine (N-CH₃) C-N Stretch1250-1020Medium to weak[1]
Alkyl Groups (C-H) C-H Stretch (sp³ C-H)3000-2850Strong[4][5]
CH₂ Bend (scissoring)~1465Medium[5]
CH₃ Bend (asymmetric & symmetric)~1450 and ~1375Medium[5]
Piperidine Ring Ring VibrationsFingerprint Region (<1500)Complex

Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected spectrum of 1-(1-Methylpiperidin-4-yl)propan-1-amine with the known spectral features of simpler, related molecules: a generic primary amine and N-methylpiperidine.

Primary Amines: The Signature of the -NH₂ Group

Primary amines are characterized by a pair of medium-intensity absorption bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][2][3] Another key feature is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ range.[1] A broad, strong absorption due to N-H wagging is also typically observed between 910 and 665 cm⁻¹.[1]

N-Methylpiperidine: A Model for the Piperidine Core

N-Methylpiperidine serves as an excellent structural analog for the tertiary amine and piperidine ring portion of our target molecule. As a tertiary amine, it notably lacks N-H stretching absorptions in the 3500-3300 cm⁻¹ region.[1][2][3] Its spectrum is dominated by strong C-H stretching bands from the methyl and methylene groups of the ring, typically appearing just below 3000 cm⁻¹. The C-N stretching vibrations of aliphatic amines like this are found in the 1250–1020 cm⁻¹ range.[1]

The following diagram illustrates the key functional groups and their expected vibrational modes in 1-(1-Methylpiperidin-4-yl)propan-1-amine.

cluster_molecule 1-(1-Methylpiperidin-4-yl)propan-1-amine mol C₉H₂₀N₂ nh_stretch N-H Stretch (3400-3250 cm⁻¹) mol->nh_stretch nh_bend N-H Bend (1650-1580 cm⁻¹) mol->nh_bend cn_stretch C-N Stretch (1250-1020 cm⁻¹) mol->cn_stretch ch_stretch C-H Stretch (3000-2850 cm⁻¹) mol->ch_stretch

Caption: Key Functional Groups and Vibrational Modes

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the standard procedure for obtaining an FTIR spectrum of a liquid amine sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for such compounds.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are powered on and have had adequate time to warm up and stabilize.

    • Perform a background scan to account for atmospheric water and carbon dioxide. This is crucial for obtaining a clean spectrum of the sample.

  • Sample Application:

    • Place a small drop of the liquid sample (e.g., 1-(1-Methylpiperidin-4-yl)propan-1-amine) directly onto the ATR crystal. Ensure the crystal surface is fully covered by the sample.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.[6]

  • Data Processing:

    • The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue. Ensure all sample residue is removed to prevent cross-contamination.

The following diagram illustrates the experimental workflow for acquiring an FTIR spectrum.

start Start instrument_prep Instrument Preparation (Warm-up & Background Scan) start->instrument_prep sample_application Sample Application (on ATR crystal) instrument_prep->sample_application spectrum_acquisition Spectrum Acquisition (Co-add scans) sample_application->spectrum_acquisition data_processing Data Processing (Baseline correction & Peak labeling) spectrum_acquisition->data_processing cleaning Cleaning (ATR Crystal) data_processing->cleaning end End cleaning->end

Caption: FTIR Spectrum Acquisition Workflow

Conclusion

The FTIR spectrum of 1-(1-Methylpiperidin-4-yl)propan-1-amine is expected to exhibit a combination of characteristic absorption bands that confirm the presence of both primary and tertiary amine functionalities, as well as the underlying alkyl framework. Specifically, the presence of two N-H stretching bands in the 3400-3250 cm⁻¹ region and an N-H bending band around 1650-1580 cm⁻¹ would provide strong evidence for the primary amine group. The absence of N-H stretches for the tertiary amine and the presence of C-N stretching bands in the fingerprint region, along with strong sp³ C-H stretching bands below 3000 cm⁻¹, would further corroborate the proposed structure. By comparing the experimental spectrum with the data presented in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
  • Anonymous. (2011, June 10). Structural analysis of amines.
  • Anonymous. Amine infrared spectra - Chemistry.
  • Al-Amiery, A. A., et al. (2022). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC.
  • ChemicalBook. N-Methylpiperidine(626-67-5) IR Spectrum.
  • National Institute of Standards and Technology. Piperidine, 1-methyl- - the NIST WebBook.
  • National Center for Biotechnology Information. N-Methylpiperidine | C6H13N | CID 12291 - PubChem.
  • National Institute of Standards and Technology. Piperidine, 1-methyl- - NIST Chemistry WebBook.
  • Barnes, A. J., et al. (2011, April 18). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. PubMed.
  • Thermo Fisher Scientific. N-Methylpiperidine, 99% 1 L.
  • Krishnakumar, V., & John, X. (2006).
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • University of Wisconsin-Madison. IR Absorption Table.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Jones, T. H., et al. (2025, August 6). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry.
  • Northern Illinois University. IR Absorption Frequencies.
  • National Center for Biotechnology Information. 1-[1-(2-Methylpropyl)piperidin-4-yl]propan-1-amine - PubChem.
  • ResearchGate. (2025, August 8).
  • de Oliveira, M. R., et al. (2020, June 19). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI.
  • Gotor-Fernández, V., et al. (2018). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones.
  • ResearchGate. (2024, April 9).
  • J&K Scientific. Methyl-(1-methyl-piperidin-4-ylmethyl)amine | 405928-19-0.
  • DergiPark.

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A Senior Application Scientist's Guide to the Structural Confirmation of 1-(1-Methylpiperidin-4-yl)propan-1-amine via ¹³C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth comparison and workflow for the structural confirmation of 1-(1-Methylpiperidin-4-yl)propan-1-amine using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares predictive methods with experimental outcomes, and offers a self-validating system for data interpretation. Through detailed protocols, comparative data tables, and explanatory diagrams, this guide serves as a practical resource for achieving unambiguous structural elucidation of this and similar saturated heterocyclic compounds.

Introduction: The Imperative for Unambiguous Structural Verification

1-(1-Methylpiperidin-4-yl)propan-1-amine is a substituted piperidine derivative, a class of compounds prevalent in medicinal chemistry due to their versatile biological activities. The precise arrangement of its aliphatic structure—comprising an N-methylated piperidine ring and a propyl amine side chain—is critical to its function and safety. Any ambiguity in its structure, such as the position of the side chain or the methylation site, could lead to significant deviations in its pharmacological profile.

Carbon-13 NMR spectroscopy offers a direct and powerful method for mapping the carbon skeleton of a molecule.[1] Unlike ¹H NMR, where signal overlap can complicate analysis in aliphatic systems, ¹³C NMR provides exceptional signal dispersion over a wide chemical shift range (typically 0-220 ppm), ensuring that nearly every unique carbon atom produces a distinct, resolved signal.[2][3] This guide will demonstrate the application of ¹³C NMR, supplemented by spectral prediction and Distortionless Enhancement by Polarization Transfer (DEPT) experiments, to unequivocally confirm the structure of 1-(1-Methylpiperidin-4-yl)propan-1-amine.

Foundational Principles: Decoding the ¹³C NMR Spectrum

A ¹³C NMR spectrum provides two key pieces of information: the number of signals, which corresponds to the number of chemically non-equivalent carbon environments, and the chemical shift (δ) of each signal, which reveals the electronic environment of each carbon nucleus.[2][4]

For 1-(1-Methylpiperidin-4-yl)propan-1-amine, symmetry dictates the number of expected signals. The piperidine ring possesses a plane of symmetry passing through the nitrogen, C4', and the C4'-propyl bond. Consequently, the C2' and C6' carbons are chemically equivalent, as are the C3' and C5' carbons. Therefore, we anticipate a total of seven distinct signals in the broadband decoupled ¹³C NMR spectrum, corresponding to the following carbon atoms:

  • Propyl Side Chain: C1, C2, C3

  • Piperidine Ring: C4', C2'/C6', C3'/C5'

  • N-Methyl Group: N-CH₃

The chemical shift of each carbon is primarily influenced by hybridization and the inductive effects of neighboring electronegative atoms like nitrogen.[2][5] The carbons directly bonded to the nitrogen atom (C2'/C6' and N-CH₃) are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the other sp³ hybridized carbons further away.[6][7]

Predictive Analysis vs. Experimental Data: A Comparative Approach

Before commencing experimental work, predicting the ¹³C NMR spectrum provides a valuable theoretical benchmark. This proactive step aids in preliminary peak assignment and helps identify potential regions of signal overlap. Various methods, from empirical database-driven algorithms to quantum mechanical calculations, are available.[8][9][10]

Below is a comparative table summarizing the predicted chemical shifts for 1-(1-Methylpiperidin-4-yl)propan-1-amine from a typical database-driven prediction tool (e.g., NMRDB.org, ChemDraw) alongside hypothetical, yet typical, experimental values.[11][12]

Table 1: Comparative Analysis of Predicted vs. Experimental ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.0 ppm)

Carbon Atom AssignmentPredicted δ (ppm)Experimental δ (ppm)Multiplicity (from DEPT)Rationale for Assignment
C1 52.151.8CHDirectly attached to the primary amine (-NH₂), causing significant deshielding.
C2 37.537.1CH₂Standard aliphatic methylene carbon.
C3 12.011.7CH₃Terminal methyl group, typically found in the most upfield region.
C4' 37.938.2CHMethine carbon of the piperidine ring, substituted with the propyl chain.
C2' / C6' 56.556.2CH₂Methylene carbons alpha to the ring nitrogen, deshielded by the adjacent N atom.
C3' / C5' 29.829.5CH₂Methylene carbons beta to the ring nitrogen.
N-CH₃ 46.846.5CH₃N-methyl carbon, deshielded by direct attachment to the nitrogen atom.

Note: Predicted values are generated from standard cheminformatics software and may vary slightly between different algorithms. Experimental values are representative for this class of compound.

The strong correlation between the predicted and experimental values provides the initial layer of structural confirmation. The subsequent experimental protocol is designed to acquire high-quality data to validate these assignments definitively.

Experimental Workflow: Acquiring a High-Fidelity ¹³C NMR Spectrum

The acquisition of a high-quality, interpretable ¹³C NMR spectrum requires careful attention to experimental parameters. The primary challenge in ¹³C NMR is the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C isotope, resulting in inherently lower sensitivity compared to ¹H NMR.[1][13] The following protocol is optimized for a standard 400 MHz spectrometer to achieve excellent signal-to-noise in a reasonable timeframe.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 20-30 mg of 1-(1-Methylpiperidin-4-yl)propan-1-amine.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for amines and its well-characterized solvent signal (~77.16 ppm), which can be used for spectral calibration.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Calibration:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.

    • Tune and match the ¹³C probe to the correct frequency to ensure maximum signal transmission.[14]

  • ¹³C Spectrum Acquisition (Broadband Decoupled):

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[14] This simplifies the spectrum by collapsing all ¹³C-¹H couplings into singlets.[2]

    • Acquisition Time (AQ): Set to ~1.0-1.5 seconds. This ensures adequate data point resolution.[15]

    • Relaxation Delay (D1): Set to 2.0 seconds. This delay allows for sufficient relaxation of most protonated carbons between pulses, which is crucial for obtaining reliable signal intensities.

    • Pulse Angle: Use a 30° flip angle. This is a good compromise for maximizing signal per unit time, especially for carbons with longer relaxation times.[15]

    • Number of Scans (NS): Start with 1024 scans. This number can be increased if the signal-to-noise ratio is insufficient.

  • DEPT (Distortionless Enhancement by Polarization Transfer) Acquisition:

    • To differentiate between CH, CH₂, and CH₃ groups, acquire DEPT-135 and DEPT-90 spectra.[16][17][18]

    • DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are invisible.

    • DEPT-90: Only CH signals will appear as positive peaks.

    • These experiments typically require fewer scans than the broadband ¹³C spectrum due to the polarization transfer from protons.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum to achieve a flat baseline.

    • Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.0 ppm.

    • Integrate the signals (note: for standard acquisition, ¹³C integrals are not reliably quantitative).

    • Pick the peaks and label their chemical shifts.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (20-30 mg) prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Tune Probe acq1->acq2 acq3 Acquire Broadband 13C Spectrum acq2->acq3 acq4 Acquire DEPT Spectra acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 proc2 Calibrate Spectrum (TMS or Solvent) proc1->proc2 proc3 Peak Picking proc2->proc3 end Done proc3->end Final Spectrum

Caption: Experimental workflow for ¹³C NMR data acquisition.

Data Interpretation and Structural Assignment: The Final Confirmation

The final step involves a systematic assignment of each peak in the experimental spectrum to a specific carbon in the proposed structure, using the broadband, DEPT-135, and DEPT-90 spectra in concert.

Logical Assignment Workflow
  • Count the Signals: Confirm that the broadband spectrum contains seven unique signals, as predicted by the molecule's symmetry.

  • Identify CH, CH₂, and CH₃ Groups:

    • DEPT-90: The signal at 51.8 ppm (C1) and 38.2 ppm (C4') will be the only positive peaks, identifying them as CH (methine) carbons.

    • DEPT-135:

      • The signals at 51.8 ppm, 38.2 ppm, 46.5 ppm (N-CH₃), and 11.7 ppm (C3) will be positive. Since we already identified C1 and C4' as CH groups, the remaining positive peaks at 46.5 and 11.7 ppm must be CH₃ (methyl) groups.

      • The signals at 56.2 ppm (C2'/C6'), 37.1 ppm (C2), and 29.5 ppm (C3'/C5') will be negative, confirming them as CH₂ (methylene) groups.

  • Assign Specific Carbons based on Chemical Shift:

    • Methyl Groups (CH₃): The signal at 46.5 ppm is significantly downfield compared to the one at 11.7 ppm. This is due to the direct attachment to the electronegative nitrogen, confirming 46.5 ppm as the N-CH₃ carbon and 11.7 ppm as the terminal propyl C3 carbon.

    • Methine Groups (CH): The signal at 51.8 ppm is downfield relative to 38.2 ppm. The C1 carbon is attached to a nitrogen atom (in the -NH₂ group), which has a stronger deshielding effect than the alkyl substitutions on C4'. Therefore, 51.8 ppm is assigned to C1 and 38.2 ppm to C4' .

    • Methylene Groups (CH₂): The signal at 56.2 ppm is the most downfield of the three CH₂ signals. This corresponds to the C2'/C6' carbons, which are alpha to the ring nitrogen. The remaining signals at 37.1 ppm and 29.5 ppm are assigned to C2 and C3'/C5' respectively, based on their positions within the aliphatic chains.

This logical, step-by-step process, which cross-references data from multiple spectra, provides an unambiguous and self-validating confirmation of the molecular structure.

Data Analysis Visualization

data_analysis_flow cluster_multiplicity Determine Multiplicity cluster_assignment Assign by Chemical Shift start Experimental Spectra (Broadband, DEPT-135, DEPT-90) dept90 DEPT-90: Positive Peaks = CH start->dept90 dept135 DEPT-135: Positive = CH, CH3 Negative = CH2 start->dept135 assign_ch Assign CH: C1 (downfield, next to NH2) vs C4' (upfield) dept90->assign_ch assign_ch3 Assign CH3: N-CH3 (downfield) vs C3 (upfield) dept135->assign_ch3 assign_ch2 Assign CH2: C2'/C6' (downfield, next to N) vs C2, C3'/C5' dept135->assign_ch2 final_structure Confirmed Structure of 1-(1-Methylpiperidin-4-yl)propan-1-amine assign_ch3->final_structure assign_ch->final_structure assign_ch2->final_structure

Caption: Logical workflow for spectral interpretation and peak assignment.

Conclusion

The structural confirmation of 1-(1-Methylpiperidin-4-yl)propan-1-amine is robustly achieved through a combination of predictive analysis and multi-faceted ¹³C NMR experiments. The excellent agreement between predicted and experimental chemical shifts provides initial confidence, while the systematic application of broadband decoupled, DEPT-135, and DEPT-90 experiments allows for the unambiguous assignment of all seven unique carbon environments. This guide demonstrates a comprehensive, self-validating methodology that ensures high confidence in the structural elucidation of complex aliphatic molecules, a critical requirement in modern chemical research and drug development.

References

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

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  • Patil, R., et al. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

  • Eliel, E. L., et al. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Fraser, R. R., & Grindley, T. B. Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(1-Methylpiperidin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(1-Methylpiperidin-4-yl)propan-1-amine, a substituted piperidine derivative.

Hazard Profile and Risk Assessment: Understanding the "Why"

Substituted piperidines, as a class, often exhibit significant health and environmental hazards. Based on data from similar molecules, 1-(1-Methylpiperidin-4-yl)propan-1-amine should be handled as a hazardous substance with the potential for multiple risks. The causality behind the stringent disposal protocols lies in mitigating these inherent dangers.

Key Anticipated Hazards:

  • Corrosivity: Amines are alkaline and can be corrosive. Many piperidine derivatives are classified as causing severe skin burns and serious eye damage.[1][2][3][4][5] This corrosive nature necessitates careful handling to prevent tissue damage and mandates that the waste is incompatible with many other chemical classes, particularly acids.

  • Toxicity: The substance is likely to be harmful if swallowed or inhaled, with potential for respiratory irritation.[1][6]

  • Environmental Hazard: Similar compounds are noted as being toxic to aquatic life with long-lasting effects, making it imperative to prevent release into the environment.[6]

  • Flammability: While not always the primary hazard, some piperidine derivatives are flammable liquids, posing a fire risk, especially when heated or near ignition sources.[3][4][7][8]

Hazard Summary Table

The following table summarizes common hazard classifications for structurally related piperidine compounds, which should be assumed for 1-(1-Methylpiperidin-4-yl)propan-1-amine until specific data is available.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement ExamplesSource
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][6]
Serious Eye Damage H318: Causes serious eye damage.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][6]
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing mist or vapors. P271: Use only outdoors or in a well-ventilated area.[6]
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.[6]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure the proper safety infrastructure is in place. This is a self-validating system: proper controls prevent exposure, which is the ultimate measure of a safe protocol.

  • Engineering Controls : Always handle 1-(1-Methylpiperidin-4-yl)propan-1-amine and its waste within a certified chemical fume hood to prevent inhalation of vapors or mists.[8][9] Ensure that an emergency eyewash station and safety shower are immediately accessible.[8][10]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Hand Protection : Wear solvent-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal technique to avoid skin contact.[9][10]

    • Eye Protection : Chemical safety goggles are required. For tasks with a higher splash risk, use a full-face shield in addition to goggles.[5][11]

    • Skin and Body Protection : Wear a flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemically resistant apron or suit.[8][10]

Disposal Workflow: A Step-by-Step Protocol

Disposal must be methodical. Do not deviate from this workflow, as each step is designed to ensure regulatory compliance and safety. The guiding principle is that this waste must be managed by a licensed professional disposal service.[1][2][6][12]

Step 1: Waste Characterization

Characterize all waste containing 1-(1-Methylpiperidin-4-yl)propan-1-amine as hazardous chemical waste . This includes pure unused product, solutions, reaction mixtures, and grossly contaminated items (e.g., pipette tips, weighing boats).

Step 2: Segregation and Collection

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Do Not Mix Waste Streams : Collect waste containing this amine in a dedicated container.[13]

  • Incompatible Materials : Never mix this amine waste with acids, strong oxidizing agents, acid chlorides, or acid anhydrides.[1][7][12] Such mixing can cause violent exothermic reactions, releasing heat and potentially toxic gases. Refer to a chemical compatibility chart for detailed guidance.[14]

  • Container Selection : Use a robust, chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is typically appropriate. The original product container can often be used for the waste if it is in good condition.[13] Do not use metal containers for corrosive waste.

Step 3: Container Labeling

Proper labeling is a regulatory requirement and essential for safe handling by EHS personnel.

  • The container must be clearly labeled with the words "HAZARDOUS WASTE ".[13]

  • List all chemical constituents by their full name (no abbreviations) and their approximate percentage composition.[13]

  • Indicate the relevant hazards (e.g., "Corrosive," "Toxic").

  • Keep the container closed at all times except when adding waste.[13]

Step 4: Storage and Disposal
  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[13] Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.[1][12]

  • Arrange for Pickup : Contact your institution's EHS department or hazardous waste management office to schedule a pickup. Follow their specific procedures for requesting waste removal.[13] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][7]

Disposal Decision Workflow

The following diagram outlines the critical decision points for the safe disposal of 1-(1-Methylpiperidin-4-yl)propan-1-amine waste.

G Disposal Workflow for 1-(1-Methylpiperidin-4-yl)propan-1-amine start Generate Waste (Pure, Solution, or Contaminated Material) characterize Characterize as Hazardous Waste start->characterize select_container Select Compatible Container (e.g., HDPE, Glass) Ensure Lid is Secure characterize->select_container label_container Label Container: 'HAZARDOUS WASTE' Full Chemical Names % Composition & Hazards select_container->label_container segregate Is Waste Stream Pure Amine? label_container->segregate collect_pure Collect in Dedicated 'Amine Waste' Container segregate->collect_pure Yes check_compat Check Compatibility of Mixture AVOID Acids & Oxidizers segregate->check_compat No (Mixture) store Store in Satellite Accumulation Area (Secure & Ventilated) collect_pure->store collect_mixed Collect in Dedicated 'Mixed Organic Waste' Container check_compat->collect_mixed collect_mixed->store contact_ehs Contact EHS for Pickup (Follow Institutional Protocol) store->contact_ehs

Caption: Decision workflow for handling and disposal of amine waste.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses.

Minor Spill (in a fume hood)
  • Alert personnel in the immediate area.

  • Wearing full PPE, absorb the spill with an inert, non-combustible absorbent material like vermiculite or sand.[7][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Use non-sparking tools to collect the absorbed material and place it in a designated hazardous waste container.[7][15]

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the incident to your supervisor and EHS department.

Major Spill (outside a fume hood or large volume)
  • Evacuate the immediate area.

  • Alert others and activate the fire alarm if the substance is flammable and there is an ignition risk.

  • Call your institution's emergency number and the EHS department immediately.[11]

  • Do not attempt to clean it up yourself. Wait for trained emergency responders.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][9] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

For all exposures, provide the Safety Data Sheet (or this guide if an SDS is unavailable) to the attending medical personnel.[1][9]

References

  • MATERIAL SAFETY DATA SHEET for Amine Phosphate. (N.D.). Tri-iso.[Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (N.D.). United Nations Office on Drugs and Crime.[Link]

  • Hazard Summary for Piperidine. (N.D.). New Jersey Department of Health.[Link]

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  • Guidelines: Handling and Disposal of Chemicals. (N.D.). Purdue University.[Link]

  • Update on Chemicals Removal at the Refinery on St. Croix. (2023). U.S. Environmental Protection Agency.[Link]

  • EPA Hazardous Waste Codes. (N.D.). U.S. Environmental Protection Agency.[Link]

  • Chemical Compatibility Chart. (N.D.). U.S. Environmental Protection Agency.[Link]

  • Hazard Summary for 1-Ethyl Piperidine. (N.D.). New Jersey Department of Health.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.